1,3-Benzodioxol-5-ylacetaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,4-5H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMZTAWQQFJQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296095 | |
| Record name | 1,3-benzodioxol-5-ylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-34-6 | |
| Record name | NSC107645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-benzodioxol-5-ylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Benzodioxol-5-ylacetaldehyde and Related Compounds
Audience: Researchers, scientists, and drug development professionals. Core Content: This document provides a detailed overview of the primary synthetic pathways for 1,3-Benzodioxol-5-ylacetaldehyde (also known as homopiperonal) and the structurally related, commercially significant fragrance, Helional® (3-(1,3-Benzodioxol-5-yl)-2-methylpropanal). It outlines reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate comparison and replication.
Introduction
1,3-Benzodioxole derivatives are pivotal intermediates in the synthesis of a wide array of compounds, ranging from fragrances to pharmaceuticals. This compound, in particular, is a valuable building block. This guide explores the core synthetic routes to this aldehyde and its analogue, Helional. The pathways discussed include the Darzens glycidic ester condensation for direct aldehyde synthesis, the widely used aldol condensation route for Helional, and the oxidation of isosafrole, which primarily yields the corresponding ketone.
Pathway 1: Darzens Glycidic Ester Condensation for this compound
The Darzens condensation is a classic and efficient method for the homologation of an aldehyde, converting it into a new aldehyde with one additional carbon atom in the chain.[1][2] This pathway represents a direct route to this compound from the readily available starting material, piperonal (1,3-Benzodioxole-5-carbaldehyde).
The reaction proceeds in three main stages:
-
Condensation: Piperonal reacts with an α-haloester (e.g., ethyl chloroacetate) in the presence of a strong base to form an α,β-epoxy ester, also known as a glycidic ester.[3][4]
-
Saponification: The resulting glycidic ester is hydrolyzed with a base (saponification) to yield the sodium salt of the glycidic acid.[1]
-
Decarboxylation: The glycidic acid salt is then acidified and heated, leading to decarboxylation and rearrangement to form the target aldehyde, this compound.[1]
Caption: Darzens condensation pathway from piperonal.
Experimental Protocol: Darzens Glycidic Ester Condensation
This protocol is a representative procedure based on established methodologies for the Darzens reaction.[2][4]
-
Glycidic Ester Formation:
-
To a stirred solution of piperonal (1 equivalent) and ethyl chloroacetate (1.2 equivalents) in a suitable aprotic solvent (e.g., dry THF or benzene), add a strong base such as sodium ethoxide or potassium tert-butoxide (1.2 equivalents) portion-wise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-24 hours until completion, as monitored by TLC.
-
Quench the reaction by pouring it into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α,β-epoxy ester.
-
-
Saponification and Decarboxylation:
-
Dissolve the crude glycidic ester in ethanol and add an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux for 2-3 hours to effect saponification.
-
Cool the reaction mixture and carefully acidify with dilute hydrochloric acid until the pH is acidic.
-
Gently heat the acidified mixture to induce decarboxylation, which is often evidenced by the evolution of CO2 gas.
-
After gas evolution ceases, cool the mixture and extract the target aldehyde with dichloromethane.
-
Dry the organic extract, remove the solvent in vacuo, and purify the resulting this compound by vacuum distillation or column chromatography.
-
Quantitative Data
The yields for Darzens reactions can vary based on the specific substrates and conditions used.
| Step | Product | Typical Yield Range |
| Condensation | α,β-Epoxy Glycidic Ester | 70-90% |
| Saponification & Decarboxylation | This compound | 50-75% |
| Overall | This compound | 35-68% |
Pathway 2: Aldol Condensation for Helional Synthesis
The most common industrial synthesis for Helional (3-(1,3-benzodioxol-5-yl)-2-methylpropanal) involves a crossed-aldol condensation between piperonal and propanal, followed by a selective hydrogenation step.[5][6] This process can be performed in a stepwise manner or as a "one-pot" synthesis.[7]
Two-Step Synthesis:
-
Aldol Condensation: Piperonal and propanal undergo a base-catalyzed aldol condensation to form 2-methyl-3-(1,3-benzodioxol-5-yl)acrolein (piperonylidene propanal).
-
Selective Hydrogenation: The α,β-unsaturated double bond in the intermediate is selectively hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to yield the final saturated aldehyde, Helional.[7]
One-Pot Synthesis: Both the condensation and hydrogenation reactions are carried out in a single reaction vessel, which simplifies the operation and reduces reaction time.[7]
Caption: Two-step vs. one-pot synthesis of Helional.
Experimental Protocols: Helional Synthesis
The following protocols are based on a detailed study of the synthesis method.[7]
Protocol 1: Two-Step Synthesis
-
Condensation:
-
Charge a reaction vessel with 100g of piperonal, 100g of methanol, 40g of propanal, and 3g of potassium hydroxide.
-
Heat the mixture to 40°C and maintain for 1.5 hours with stirring.
-
After the reaction, purify the intermediate piperonylidene propanal.
-
-
Hydrogenation:
-
In a hydrogenation reactor, combine 100g of the purified piperonylidene propanal, 100g of methanol, and 5g of 5% Pd/C catalyst.
-
Pressurize the reactor with hydrogen gas to 300 KPa.
-
Heat the mixture to 40°C and stir for 3 hours.
-
After the reaction is complete, filter the catalyst and purify the product by distillation.
-
Protocol 2: One-Pot Synthesis
-
Charge a suitable reactor with 100g of piperonal, 100g of methanol, 40g of propanal, 3g of potassium hydroxide, and 5g of 5% Pd/C catalyst.
-
Pressurize the reactor with hydrogen gas to 300 KPa.
-
Heat the mixture to 40°C and maintain with vigorous stirring for 3 hours.
-
Upon completion, cool the reactor, filter the catalyst, and purify the resulting Helional.
Quantitative Data: Helional Synthesis
The following data summarizes the yields and conditions for the two approaches.[7]
| Parameter | Two-Step: Condensation | Two-Step: Hydrogenation | One-Pot Synthesis |
| Starting Materials | Piperonal (100g), Propanal (40g) | Piperonylidene Propanal (100g) | Piperonal (100g), Propanal (40g) |
| Catalyst | KOH (3g) | 5% Pd/C (5g) | KOH (3g), 5% Pd/C (5g) |
| Solvent | Methanol (100g) | Methanol (100g) | Methanol (100g) |
| Temperature | 40°C | 40°C | 40°C |
| Time | 1.5 h | 3 h | 3 h |
| Pressure | N/A | 300 KPa (H₂) | 300 KPa (H₂) |
| Yield | 71.4% | 93.1% | 64.8% |
| Overall Yield | 66.5% | - | 64.8% |
Pathway 3: Oxidation of Isosafrole
The oxidation of isosafrole is a well-known route for producing 1,3-benzodioxole derivatives. However, it is critical to note that this pathway, particularly via methods like the Wacker or peracid oxidation, predominantly yields the ketone, 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) , rather than the target aldehyde.[8][9] The formation of the aldehyde is generally a minor byproduct.
Wacker-Tsuji Oxidation: This reaction uses a palladium(II) catalyst in the presence of a co-oxidant (typically a copper salt) and oxygen to oxidize a terminal alkene.[10][11] In the case of isosafrole (a propenylbenzene), the oxidation occurs at the double bond according to Markovnikov's rule, leading to the formation of a methyl ketone.
Caption: Wacker oxidation of isosafrole to MDP-2-P.
Experimental Protocol: Wacker Oxidation of Safrole/Isosafrole
The following is a representative lab-scale procedure for the Wacker oxidation.[12]
-
Catalyst Solution Preparation:
-
In a reaction vessel, dissolve Palladium (II) chloride (e.g., 3.24g) and Copper (II) chloride dihydrate (e.g., 32.4g) in a mixture of Dimethylformamide (DMF, 500mL) and water (70mL).
-
Stir the mixture vigorously for several hours until all solids are dissolved.
-
-
Oxidation:
-
Add safrole or isosafrole (e.g., 324g) to the catalyst solution.
-
Purge the reactor with oxygen and then maintain an oxygen pressure of approximately 35 psi.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain a consistent temperature.
-
-
Workup and Purification:
-
Upon reaction completion, add 5% aqueous HCl (e.g., 500mL) to the mixture. This often causes the product to precipitate.
-
Extract the aqueous layer with a solvent like Dichloromethane (DCM).
-
Combine the precipitate and the organic extracts. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent.
-
Purify the crude product by vacuum distillation to yield MDP-2-P.
-
Quantitative Data: Wacker Oxidation
The following data pertains to the synthesis of the major ketone product, MDP-2-P.
| Parameter | Value |
| Substrate | Safrole |
| Catalysts | PdCl₂, CuCl₂·2H₂O |
| Solvent | DMF / H₂O |
| Oxidant | O₂ (35 psi) |
| Product | 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) |
| Reported Molar Yield | ~81%[12] |
Summary and Conclusion
This guide has detailed three primary synthetic strategies related to this compound.
-
For the direct synthesis of This compound , the Darzens Glycidic Ester Condensation starting from piperonal is the most chemically direct and appropriate method. It represents a classic aldehyde homologation technique.
-
For the synthesis of the related fragrance Helional , the Aldol Condensation of piperonal with propanal followed by selective hydrogenation is the established industrial method, offering high yields and operational simplicity through either a two-step or one-pot process.
-
The Oxidation of Isosafrole is a highly efficient route to the corresponding methyl ketone (MDP-2-P) but is not a suitable primary pathway for the synthesis of this compound.
For researchers and professionals, the choice of pathway depends critically on the precise target molecule. The Darzens condensation is recommended for accessing homopiperonal, while the aldol route is the standard for Helional.
References
- 1. Darzens Reaction [organic-chemistry.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 5. Helional - Wikipedia [en.wikipedia.org]
- 6. foreverest.net [foreverest.net]
- 7. globethesis.com [globethesis.com]
- 8. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wacker process - Wikipedia [en.wikipedia.org]
- 12. DMF/O2 Wacker Oxidation of Safrole - [www.rhodium.ws] [chemistry.mdma.ch]
physicochemical properties of homopiperonal
An In-depth Technical Guide on the Physicochemical Properties of Homopiperonal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . The information is presented to support research, development, and analytical activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for the determination of key properties.
Chemical Identity
Homopiperonal is a trivial name for the chemical compound more systematically known as 3,4-methylenedioxyphenylacetone . It is also commonly referred to as piperonyl methyl ketone (PMK) or 3,4-methylenedioxyphenyl-2-propanone (MDP2P).
Physicochemical Properties
The are summarized in the table below. It is important to note that this compound is reportedly unstable at room temperature and should be stored under refrigeration to prevent degradation.[1]
| Property | Value | Source(s) |
| Molecular Weight | 178.18 g/mol | [2][4][5][7] |
| Physical Form | Liquid or Yellowish oily liquid | [4][8] |
| Melting Point | 87-88 °C | [6] |
| Boiling Point | 290 °C (554 °F; 563 K) | [1][4] |
| Density | 1.21 g/cm³ | [4] |
| Solubility | DMF: 30 mg/mlDMSO: 25 mg/mlEthanol: 30 mg/mlMethanol: 10 mg/mlPBS (pH 7.2): 3 mg/ml | [6][9] |
| pKa | Data not available. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[10][11]
Apparatus:
-
Melting point apparatus or Thiele tube
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating oil (for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle.[12]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.[12]
-
Apparatus Setup (Mel-Temp): The packed capillary tube is placed into the sample holder of the melting point apparatus.[10]
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the oil of the Thiele tube.[11]
-
Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[11]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.[10][12]
-
Purity: A sharp melting range (0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[10]
Boiling Point Determination
The boiling point of a liquid organic compound can be determined using a micro-scale method with a Thiele tube or a similar heating block.[13][14]
Apparatus:
-
Thiele tube or heating block
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil
Procedure:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[13]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in the Thiele tube or heating block.[13][15]
-
Heating: The apparatus is heated gently. As the liquid heats, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.[16]
-
Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance.[16]
Solubility Determination
The solubility of an organic compound is typically tested in a range of solvents to classify it based on its functional groups and polarity.
Apparatus:
-
Small test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent like diethyl ether or hexane.
Procedure:
-
Initial Test in Water: Place approximately 25 mg of the solid or 0.05 mL of the liquid into a small test tube. Add 0.75 mL of water in portions, shaking vigorously after each addition. Observe if the compound dissolves completely.[17]
-
pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution with litmus paper to determine if it is acidic, basic, or neutral.[18][19]
-
Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl is tested sequentially. Solubility in dilute base suggests an acidic functional group, while solubility in dilute acid suggests a basic functional group.[17][18]
-
Solubility in Organic Solvents: The solubility of the compound in a nonpolar organic solvent can also be determined to assess its overall polarity.[20]
pKa Determination
-
Potentiometric Titration: This is a highly accurate method where the compound is dissolved in a suitable solvent (often with a co-solvent for poorly water-soluble compounds) and titrated with a standardized acid or base. The pH is monitored with a pH meter, and the pKa is determined from the inflection point of the titration curve.[21][22]
-
UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore that exhibits a spectral shift upon protonation or deprotonation. The absorbance is measured at various pH values, and the pKa is calculated from the resulting data.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of certain protons in a molecule can be sensitive to changes in pH. By monitoring these shifts as a function of pH, a titration curve can be generated and the pKa determined.[22][23][24]
Synthetic Pathway of MDMA via Homopiperonal
Homopiperonal (MDP2P) is a well-known precursor in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA). The following diagram illustrates a common synthetic route from safrole, an essential oil, with homopiperonal as a key intermediate.
This diagram outlines the chemical transformations involved in the synthesis of MDMA, highlighting the role of homopiperonal as a central intermediate.[1][3] The process typically begins with the isomerization of safrole to isosafrole, followed by oxidation to yield homopiperonal. Subsequent reductive amination with methylamine and a final reduction step produce MDMA.
References
- 1. 3,4-Methylenedioxyphenylpropan-2-one - Wikipedia [en.wikipedia.org]
- 2. 3,4-Methylenedioxyphenyl acetone | LGC Standards [lgcstandards.com]
- 3. 3,4-methylenedioxyphenyl-2-propanone manufacturers, India, exporter, cas No. 4676-39-5 3,4-methylenedioxyphenyl-2-propanone suppliers from india, companies, Pharmaceuticals Drug from India, 3,4-methylenedioxyphenyl-2-propanone import india, 3,4-methylenedioxyphenyl-2-propanone export india, 3,4-methylenedioxyphenyl-2-propanone buyer india, 3,4-methylenedioxyphenyl-2-propanone seller india,IP,BP,USP,EP, 3,4-methylenedioxyphenyl-2-propanone manufacturer india, 3,4-methylenedioxyphenyl-2-propanone dealers india, 3,4-methylenedioxyphenyl-2-propanone producer india, 3,4-methylenedioxyphenyl-2-propanone, API, Active pharmaceuticals ingradients, largest manufacturer top, Purchase, Cheap, Lowest,Price, COA,MSDS, certificate of Analysis, wholesalers india, 3,4-methylenedioxyphenyl-2-propanone suppliers india, 3,4-methylenedioxyphenyl-2-propanone trader india, 3,4-methylenedioxyphenyl-2-propanone purchase india, 3,4-methylenedioxyphenyl-2-propanone structure, 3,4-methylenedioxyphenyl-2-propanone benefits, 3,4-methylenedioxyphenyl-2-propanone pharmacy and drugs review, api, 3,4-methylenedioxyphenyl-2-propanone , active pharmaceutical ingredients suppliers, pharmaceutical manufacturing, pharmaceutical drugs, pharmaceutical intermediates, pharmaceutical chemicals, pharmaceutical raw materials, active pharmaceutical ingredients committee, active pharmaceutical ingredients manufacturer, construction chemicals manufacturers, manufacturers of industrial chemicals, chemicals suppliers, chemicals 3,4-methylenedioxyphenyl-2-propanone , offers, definition of 3,4-methylenedioxyphenyl-2-propanone, 3,4-methylenedioxyphenyl-2-propanone synthesis, 3,4-methylenedioxyphenyl-2-propanone salt, effects of 3,4-methylenedioxyphenyl-2-propanone, clinical advantage of 3,4-methylenedioxyphenyl-2-propanone detailed info for 3,4-methylenedioxyphenyl-2-propanone, catalog 3,4-methylenedioxyphenyl-2-propanone, polymorphs of 3,4-methylenedioxyphenyl-2-propanone, dosage of 3,4-methylenedioxyphenyl-2-propanone, intermediate of 3,4-methylenedioxyphenyl-2-propanone, 3,4-methylenedioxyphenyl-2-propanone powder, supply 3,4-methylenedioxyphenyl-2-propanone, Taj Pharmaceuticals Limited. [apimanufacturers.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. 3,4-Methylenedioxyphenyl acetone [webbook.nist.gov]
- 6. 4676-39-5 CAS MSDS (PIPERONYL METHYL KETONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3,4-Methylenedioxyphenyl acetone (CAS 4676-39-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. topresearchstore.com [topresearchstore.com]
- 9. caymanchem.com [caymanchem.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. byjus.com [byjus.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. byjus.com [byjus.com]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.ws [chem.ws]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Structural Elucidation of 1,3-Benzodioxol-5-ylacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1,3-Benzodioxol-5-ylacetaldehyde, also known as homopiperonal. The document details the key spectroscopic and analytical techniques employed to confirm the molecule's structure, presents relevant quantitative data in a structured format, and outlines detailed experimental protocols. This guide is intended to serve as a valuable resource for professionals in research and drug development who work with or encounter this compound.
Chemical Structure and Properties
This compound is an aromatic aldehyde featuring a benzodioxole ring system. This functional group is a common motif in natural products and synthetic compounds with diverse biological activities. The structural integrity of this molecule is paramount for its chemical reactivity and biological function.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6543-34-6 | [1] |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Predicted |
| Boiling Point | 280 °C at 760 mmHg | [1] |
| Density | 1.255 g/cm³ | [1] |
| Flash Point | 113.9 °C | [1] |
| LogP | 1.15670 | [1] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, the methylene protons adjacent to the carbonyl group, and the aldehydic proton.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.75 | t | 1H | -CHO |
| ~6.76 | d | 1H | Ar-H |
| ~6.70 | dd | 1H | Ar-H |
| ~6.65 | s | 1H | Ar-H |
| ~5.95 | s | 2H | -O-CH₂-O- |
| ~3.60 | d | 2H | -CH₂-CHO |
Predicted data based on spectral information for 1,3-benzodioxole and related aldehydes.[2][3][4]
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~200.0 | -CHO |
| ~148.0 | Ar-C-O |
| ~146.5 | Ar-C-O |
| ~128.0 | Ar-C |
| ~122.0 | Ar-CH |
| ~109.0 | Ar-CH |
| ~108.5 | Ar-CH |
| ~101.0 | -O-CH₂-O- |
| ~50.0 | -CH₂-CHO |
Predicted data based on spectral information for 1,3-benzodioxole and related compounds.[5][6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the benzodioxole moiety.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Medium | Aromatic C-H stretch |
| ~2720, ~2820 | Medium | Aldehydic C-H stretch (Fermi doublet) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |
| ~1250, ~1040 | Strong | C-O stretch (dioxole) |
Predicted data based on general IR correlation tables and spectra of related aromatic aldehydes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 164.0470 | High | [M]⁺ (Molecular Ion) |
| 135.0446 | High | [M - CHO]⁺ |
| 105.0334 | Medium | [M - CHO - CH₂O]⁺ |
| 77.0391 | Medium | [C₆H₅]⁺ |
Predicted fragmentation pattern based on typical fragmentation of aromatic aldehydes and ethers.
Experimental Protocols
The following sections outline the proposed experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound is the oxidation of the corresponding alcohol, 2-(1,3-benzodioxol-5-yl)ethanol.
Protocol: Oxidation of 2-(1,3-benzodioxol-5-yl)ethanol
-
Dissolve 2-(1,3-benzodioxol-5-yl)ethanol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
NMR Spectroscopy
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.
-
Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared Spectroscopy
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
High-Resolution Mass Spectrometry (HRMS)
Protocol: HRMS using Electrospray Ionization (ESI)
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).
-
Acquire the mass spectrum in positive ion mode.
-
Determine the exact mass of the molecular ion peak ([M+H]⁺ or [M]⁺) and compare it with the calculated theoretical mass for C₉H₈O₃.[8]
Visualizations
Proposed Synthetic Pathway
References
- 1. 1,3-Benzodioxole-5-acetaldehyde | CAS#:6543-34-6 | Chemsrc [chemsrc.com]
- 2. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,3-Benzodioxole(274-09-9) 13C NMR [m.chemicalbook.com]
- 6. chem.uoi.gr [chem.uoi.gr]
- 7. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 8. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Aldehyde: A Technical Guide to the Natural Precursors of 1,3-Benzodioxol-5-ylacetaldehyde
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the natural sourcing of 1,3-Benzodioxol-5-ylacetaldehyde. Direct evidence for the significant natural occurrence of this compound is not well-documented in scientific literature. However, its immediate and abundant natural precursor is safrole, a phenylpropanoid found in numerous plant species. This guide, therefore, focuses on the natural sources of safrole and the established methodologies for its extraction and subsequent conversion to related aldehydes, providing a practical pathway for obtaining compounds within this structural class from natural origins.
Understanding the Chemical Relationship
This compound is structurally very similar to piperonal (also known as heliotropin or 1,3-benzodioxole-5-carbaldehyde), a compound with a cherry-like aroma found in plants such as dill, vanilla, violet flowers, and black pepper. The key distinction is an additional methylene group in the side chain of the requested aldehyde. Both of these aldehydes can be derived from the naturally abundant compound safrole, 5-(prop-2-en-1-yl)-1,3-benzodioxole. The typical synthetic route involves the isomerization of safrole to isosafrole, followed by oxidative cleavage to yield piperonal. Further synthetic steps would be required to obtain this compound.
Quantitative Data: Safrole Content in Natural Sources
Safrole is the primary component of several essential oils. The concentration of safrole can vary significantly based on the plant species, geographical location, and the part of the plant used for extraction. The following table summarizes the quantitative data for safrole content in prominent natural sources.
| Plant Species | Family | Plant Part | Safrole Content (% of Essential Oil) |
| Sassafras albidum | Lauraceae | Root bark | 80-85%[1][2] |
| Ocotea pretiosa | Lauraceae | Wood | >90%[3] |
| Cinnamomum camphora | Lauraceae | Wood | 60-95% (in certain chemotypes)[4] |
| Piper auritum | Piperaceae | Leaves | High concentration (often referred to as the "root beer plant")[5] |
| Cinnamomum massoia | Lauraceae | Bark | ~14%[6] |
Experimental Protocols
Extraction of Safrole from Sassafras albidum Root Bark via Steam Distillation
This protocol describes the laboratory-scale extraction of sassafras oil, which is rich in safrole, from the root bark of Sassafras albidum.
Materials and Equipment:
-
Dried and ground root bark of Sassafras albidum
-
Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving flask)
-
Heating mantle
-
Separatory funnel
-
Anhydrous calcium chloride or sodium sulfate
-
Glassware (beakers, flasks)
Procedure:
-
The dried root bark of Sassafras albidum is coarsely ground to increase the surface area for efficient steam penetration.[6][7]
-
The ground bark is packed into the distillation flask of the steam distillation apparatus.
-
Steam is passed through the plant material from a steam generator. The steam volatilizes the essential oils.
-
The mixture of steam and essential oil vapor passes through a condenser, where it cools and liquefies.
-
The condensate, a mixture of water and sassafras oil, is collected in a receiving flask.
-
Due to its higher density and immiscibility with water, the sassafras oil will separate as a distinct layer at the bottom of the receiving flask.[6]
-
The mixture is transferred to a separatory funnel, and the lower layer of sassafras oil is carefully collected.
-
The collected oil is dried using an anhydrous drying agent like calcium chloride to remove any residual water.[6]
Isomerization of Safrole to Isosafrole
This protocol details the conversion of safrole to its isomer, isosafrole, a necessary step for the subsequent synthesis of piperonal.
Materials and Equipment:
-
Safrole
-
Potassium hydroxide (KOH)
-
Ethanol
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared.
-
Safrole is added to the alcoholic KOH solution in a reaction flask equipped with a reflux condenser.
-
The mixture is heated to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with water and transferred to a separatory funnel.
-
The organic layer containing isosafrole is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether) to maximize recovery.
-
The combined organic extracts are washed with water to remove any remaining KOH and ethanol.
-
The organic layer is dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure, and the resulting crude isosafrole can be purified by vacuum distillation.
Oxidative Cleavage of Isosafrole to Piperonal
This protocol describes the oxidation of isosafrole to produce piperonal.
Materials and Equipment:
-
Isosafrole
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Reaction flask
-
Dropping funnel
-
Ice bath
-
Steam distillation apparatus
-
Separatory funnel
Procedure:
-
A solution of potassium dichromate in water and sulfuric acid is prepared in a reaction flask, and the mixture is cooled in an ice bath.
-
Isosafrole is slowly added to the cooled oxidizing solution via a dropping funnel with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then subjected to steam distillation to separate the piperonal from the reaction byproducts.[8]
-
The distillate, containing piperonal and water, is collected.
-
The piperonal is extracted from the distillate using a suitable organic solvent.
-
The organic extract is washed, dried, and the solvent is evaporated to yield crude piperonal, which can be further purified by recrystallization or distillation.
Visualizations
Biosynthetic Pathway of Phenylpropanoids
The biosynthesis of safrole originates from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites.
Caption: Simplified Phenylpropanoid Biosynthesis Pathway Leading to Safrole.
Experimental Workflow: From Sassafras to Piperonal
The following diagram illustrates the multi-step process to obtain piperonal from the natural source, Sassafras albidum.
Caption: Workflow for the Production of Piperonal from Sassafras.
References
- 1. scribd.com [scribd.com]
- 2. Chemical composition of essential oil from the root bark of Sassafras albidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2008138084A2 - Process for enrichment of safrole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Real sassafras oil from roots! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. scribd.com [scribd.com]
- 7. Sassafras Oil Via Steam Distillation , Hive Methods Discourse [chemistry.mdma.ch]
- 8. Chapter 5 - The Main Precursors [erowid.org]
Homopiperonal: A Technical Guide for Researchers
Systematic IUPAC Name: 2-(1,3-benzodioxol-5-yl)acetaldehyde
Common Name: Homopiperonal
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of homopiperonal, also known as 3,4-methylenedioxyphenylacetaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Data
Homopiperonal is an aromatic aldehyde characterized by a methylenedioxy functional group attached to a phenyl ring, which is further substituted with an acetaldehyde group. While a definitive CAS Registry Number for homopiperonal (3,4-methylenedioxyphenylacetaldehyde) is not consistently reported in major chemical databases, it is recognized as a distinct chemical entity. For informational purposes, the closely related nitrile, 3,4-(Methylenedioxy)phenylacetonitrile, is assigned CAS Number 4439-02-5.[1]
Chemical Structure:
Physicochemical Properties
Quantitative physicochemical data for homopiperonal is sparse in publicly available literature. The properties of structurally related compounds are provided below for reference.
| Property | Value | Compound | Source |
| Molecular Formula | C₉H₈O₃ | Homopiperonal | N/A |
| Molecular Weight | 164.16 g/mol | Homopiperonal | N/A |
| Boiling Point | 282 °C (lit.) | 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | N/A |
| Density | 1.162 g/mL at 25 °C (lit.) | 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | N/A |
| Refractive Index | n20/D 1.5335 (lit.) | 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | N/A |
Synthesis Protocols
A documented method for the synthesis of homopiperonal involves the acidic workup of a precursor molecule.
Synthesis from 2-(1,3-benzodioxol-5-yl)-2-((methylsulfinyl)methyl)-1,3-dithiolane
A detailed experimental protocol for the synthesis of 3,4-methylenedioxyphenylacetaldehyde has been described.[2]
Experimental Workflow:
Procedure:
-
A suspension of 2-(1,3-benzodioxol-5-yl)-2-((methylsulfinyl)methyl)-1,3-dithiolane (8.87 g, 0.038 M) is prepared in 100 ml of benzene.[2]
-
To this suspension, 10 ml of acetic acid is added.[2]
-
The mixture is heated under reflux for a period of 4 hours.[2]
-
Following the reaction, the benzene solution is washed sequentially with a saturated sodium bicarbonate solution and then with water.[2]
-
The organic layer is subsequently dried over anhydrous sodium sulfate.[2]
-
The final product, 3,4-methylenedioxyphenylacetaldehyde, is obtained after the removal of the solvent.[2]
Spectral Data
¹H NMR Spectroscopy (Predicted)
-
Aldehydic Proton (CHO): A singlet or triplet (depending on coupling with the adjacent CH₂) is expected around δ 9.5-10.0 ppm.
-
Methylene Protons (CH₂CHO): A doublet or more complex multiplet is expected around δ 3.6-3.8 ppm.
-
Aromatic Protons: Signals for the three protons on the benzene ring are expected in the aromatic region (δ 6.5-7.5 ppm).
-
Methylenedioxy Protons (O-CH₂-O): A characteristic singlet is expected around δ 5.9-6.0 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 190-200 ppm.
-
Aromatic Carbons: Signals for the six carbons of the benzene ring are expected between δ 100-150 ppm.
-
Methylene Carbon (CH₂CHO): A signal is expected around δ 45-55 ppm.
-
Methylenedioxy Carbon (O-CH₂-O): A signal is expected around δ 100-105 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Aldehyde): A strong absorption band is expected around 1720-1740 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretch (Methylenedioxy): Strong absorptions are expected in the 1000-1300 cm⁻¹ region.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research detailing the biological activities and signaling pathway interactions of homopiperonal. However, compounds with the 3,4-methylenedioxy moiety are known to interact with various biological systems. For instance, derivatives of 3,4-methylenedioxyamphetamine (MDA) are known central nervous system stimulants.[3]
Given the structural similarity to other biologically active phenylpropanoids, it is plausible that homopiperonal could be investigated for its potential effects in areas such as:
-
Antimicrobial Activity: Chalcones and other related compounds containing the 3,4-methylenedioxy group have been studied for their antifungal properties.[4]
-
Enzyme Inhibition: The core structure is present in molecules that have been investigated as enzyme inhibitors.
-
Precursor in Drug Synthesis: Homopiperonal could serve as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.
Logical Relationship for Investigating Biological Activity:
Further research is required to elucidate the specific biological roles and mechanisms of action of homopiperonal. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound.
References
- 1. 3,4-(Methylenedioxy)phenylacetonitrile | C9H7NO2 | CID 78178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of a biochemically important aldehyde, 3,4- dihydroxyphenylacetaldehyde - Lookchem [lookchem.com]
- 3. 3,4-Methylenedioxyamphetamine | C10H13NO2 | CID 1614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study [mdpi.com]
Spectroscopic Analysis of 1,3-Benzodioxol-5-ylacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3-Benzodioxol-5-ylacetaldehyde, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimental spectral data in public databases, this guide presents predicted spectroscopic data obtained from validated computational models, alongside detailed, generalized experimental protocols for acquiring such data.
Core Spectroscopic Data
The following tables summarize the predicted 1-dimensional Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established algorithms and provide a valuable reference for the identification and characterization of this compound.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.75 | t | 1H | -CHO |
| 6.77 | d | 1H | Ar-H |
| 6.73 | dd | 1H | Ar-H |
| 6.64 | d | 1H | Ar-H |
| 5.94 | s | 2H | O-CH₂-O |
| 3.63 | d | 2H | -CH₂-CHO |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 200.5 | -CHO |
| 148.1 | Ar-C |
| 146.9 | Ar-C |
| 128.5 | Ar-C |
| 122.3 | Ar-CH |
| 109.6 | Ar-CH |
| 108.6 | Ar-CH |
| 101.3 | O-CH₂-O |
| 50.4 | -CH₂-CHO |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2900-2800 | Medium | C-H stretch (alkane) |
| 2750-2700 | Medium | C-H stretch (aldehyde) |
| 1725 | Strong | C=O stretch (aldehyde) |
| 1600, 1490, 1440 | Medium-Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1040 | Strong | C-O stretch (cyclic ether) |
| 930 | Medium | O-CH₂-O bend |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance (%) | Assignment |
| 164 | 100 | [M]⁺ (Molecular Ion) |
| 135 | 80 | [M-CHO]⁺ |
| 105 | 40 | [M-CHO-CH₂O]⁺ |
| 77 | 60 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail standardized procedures for obtaining the spectroscopic data presented above. These protocols are broadly applicable to the analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.
-
Acquisition of ¹H Spectrum:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse.
-
Acquire the Free Induction Decay (FID).
-
Typically, 16-64 scans are co-added to improve the signal-to-noise ratio.
-
-
Acquisition of ¹³C Spectrum:
-
Switch the spectrometer to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound sample (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the sample directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
-
Vials and syringes
-
Solvent (e.g., methanol or acetonitrile)
-
This compound sample (dissolved to a concentration of ~1 mg/mL)
Procedure:
-
Sample Introduction: Introduce the sample into the ion source. For a volatile compound, this can be done via direct infusion or through a gas chromatography (GC) inlet.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z ratio.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Logical relationship between the molecule and its spectroscopic data.
Biological Activity of 1,3-Benzodioxol-5-ylacetaldehyde: A Review of Available Data
Despite a comprehensive review of scientific literature and chemical databases, detailed information regarding the specific biological activity of 1,3-Benzodioxol-5-ylacetaldehyde, also known as Homopiperonal, is notably scarce. Publicly available research has yet to provide specific quantitative data, detailed experimental protocols, or elucidated signaling pathways directly associated with this compound. Therefore, the creation of an in-depth technical guide with the requested data tables, experimental methodologies, and signaling pathway diagrams is not feasible at this time.
The 1,3-benzodioxole moiety is a common feature in a variety of biologically active compounds, both natural and synthetic. Research into derivatives of 1,3-benzodioxole has revealed a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and antidiabetic properties. However, these findings are specific to the derivatives studied and cannot be directly extrapolated to this compound.
Insights from Related 1,3-Benzodioxole Derivatives
While direct data on this compound is lacking, examining related compounds can offer some preliminary context, though it must be emphasized that these are not direct indicators of the target compound's activity.
One closely related compound, safrole , which also contains the 1,3-benzodioxole structure, is known to be a precursor in the synthesis of various substances and has been studied for its own biological effects. Safrole's metabolism can lead to the formation of reactive metabolites that can interact with cellular macromolecules, and it has been investigated for its potential carcinogenic properties.[1][2][3][4][5] The metabolic pathways of safrole involve cytochrome P450 enzymes.[1][5]
Another related compound, alpha-methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA) , has been evaluated as a fragrance ingredient. Toxicological studies on MMDHCA have provided data on its skin permeation and irritation potential.[6][7][8] These studies, however, focus on safety for cosmetic use and do not delve into specific pharmacological mechanisms or signaling pathways.
Furthermore, various synthetic derivatives of 1,3-benzodioxole have been designed and evaluated for specific therapeutic targets. These include potential COX inhibitors and compounds with cytotoxic activity against cancer cell lines.[9] Research has also explored benzodioxole derivatives as potential antidiabetic agents.[10] These studies underscore the potential of the 1,3-benzodioxole scaffold in drug discovery, but the biological activities are highly dependent on the specific substitutions and functional groups attached to the core structure.
Data on 1,3-Benzodioxole-5-ylacetaldehyde (Homopiperonal)
The primary information available for this compound itself is largely limited to its chemical identity and use as a synthetic intermediate. For instance, it is a known metabolite of safrole. The lack of published research on its specific biological activities prevents a detailed analysis as requested.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staff.najah.edu [staff.najah.edu]
The Advent of a Versatile Ketone: A Historical and Technical Overview of Homopiperonal's Emergence
For Immediate Release
This technical whitepaper delves into the historical context surrounding the discovery of homopiperonal, a methylenedioxyphenyl propanone, against the backdrop of early 20th-century organic chemistry. While the precise moment of its first synthesis remains to be definitively pinpointed in readily available literature, its chemical lineage is deeply intertwined with the exploration of natural products like safrole and the burgeoning field of synthetic chemistry, particularly in Germany. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the scientific landscape, early synthetic methodologies, and the physicochemical properties of this significant chemical intermediate.
A Scientific Landscape Primed for Discovery: The Early 20th Century
The late 19th and early 20th centuries were a period of fervent activity in organic chemistry. The elucidation of the structures of aromatic compounds and the development of new synthetic reactions paved the way for the creation of novel molecules. A significant focus of this era was the investigation of compounds derived from natural sources, which often served as starting materials for new synthetic endeavors.
One such compound of interest was safrole , the primary constituent of sassafras oil.[1] Its unique methylenedioxy group, a benzene ring fused with a five-membered dioxolane ring, was a subject of fascination for chemists. The reactivity of its allyl side chain offered a gateway to a variety of derivatives.
Parallel to the study of natural products, the German chemical and pharmaceutical industry was a global powerhouse. Companies like Merck were at the forefront of synthesizing new chemical entities for potential therapeutic applications. It is within this context of natural product chemistry and pharmaceutical research that the synthesis of homopiperonal, also known as 3,4-methylenedioxyphenyl-2-propanone (MDP2P), likely occurred.
The Genesis of Homopiperonal: Early Synthetic Pathways
While the exact first synthesis of homopiperonal is not clearly documented in readily accessible historical records, its structural relationship to safrole and piperonal provides strong indications of the likely synthetic routes explored in the early 20th century. The most probable early syntheses would have leveraged the oxidation of isosafrole, an isomer of safrole.
Experimental Protocol: Oxidation of Isosafrole
The isomerization of safrole to isosafrole, by shifting the position of the double bond in the side chain, was a known reaction. The subsequent oxidation of isosafrole would have been a logical step to access the corresponding ketone, homopiperonal. Early 20th-century chemists had a variety of oxidizing agents at their disposal. A plausible, albeit generalized, protocol based on the chemical knowledge of the era is outlined below.
Objective: To synthesize 3,4-methylenedioxyphenyl-2-propanone (homopiperonal) from isosafrole.
Materials:
-
Isosafrole
-
An oxidizing agent (e.g., potassium permanganate, potassium dichromate)
-
A suitable solvent (e.g., acetone, acetic acid)
-
Sulfuric acid (for acidification if using dichromate)
-
Sodium bisulfite (for quenching excess oxidant)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
A solution of isosafrole in a suitable solvent would be prepared in a reaction vessel equipped with a stirrer and a means of temperature control.
-
The oxidizing agent, dissolved in an appropriate solvent, would be added portion-wise to the isosafrole solution while maintaining a controlled temperature, likely at or below room temperature, to manage the exothermic reaction.
-
After the addition was complete, the reaction mixture would be stirred for a period to ensure complete conversion.
-
Any excess oxidizing agent would be quenched by the addition of a reducing agent like sodium bisulfite solution until the characteristic color of the oxidant disappears.
-
The reaction mixture would then be worked up. This would typically involve partitioning the mixture with an immiscible organic solvent, such as diethyl ether, and water.
-
The organic layer containing the product would be separated, washed with water and brine, and then dried over an anhydrous drying agent like magnesium sulfate.
-
The solvent would be removed by distillation to yield the crude homopiperonal.
-
Purification would likely be achieved through vacuum distillation to obtain the final product.
This generalized protocol reflects the type of chemical manipulations common in the early 1900s. The specific conditions, such as reaction times, temperatures, and stoichiometry, would have been determined empirically by the researchers of the time.
Physicochemical Characteristics and Early Data
Early investigations into a newly synthesized compound would have included the determination of its basic physical and chemical properties. The following table summarizes the key quantitative data for homopiperonal, compiled from various sources.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | Colorless to slightly yellowish oil |
| Boiling Point | 135-137 °C at 8 mmHg |
| Density | Approximately 1.25 g/mL |
| Refractive Index | Approximately 1.546 |
Note: The exact values reported in early literature may vary slightly due to the purity of the samples and the analytical techniques available at the time.
The Broader Context: From Fragrance to Pharmaceuticals
The initial interest in homopiperonal and related compounds likely stemmed from two primary areas: the fragrance industry and pharmaceutical research. Piperonal, the corresponding aldehyde, was already in use as a fragrance with a heliotrope-like scent.[2] It is plausible that chemists were exploring the olfactory properties of related ketones like homopiperonal.
More significantly, the structural similarity of these compounds to other biologically active molecules would have made them targets for pharmaceutical research. The early 20th century saw the rise of medicinal chemistry, with a focus on creating synthetic derivatives of natural products to enhance or modify their therapeutic effects. The work at companies like Merck, which led to a patent for the synthesis of MDMA in 1912, underscores the interest in the pharmacological potential of this class of compounds.
Visualizing the Chemical Landscape
To better understand the relationships between the key compounds discussed, the following diagrams illustrate the relevant chemical structures and a plausible early synthetic workflow.
Caption: Key related chemical structures and transformations.
Caption: A plausible early experimental workflow for homopiperonal synthesis.
Conclusion
The discovery of homopiperonal was not an isolated event but rather a logical progression in the scientific exploration of natural products and the expansion of synthetic organic chemistry in the early 20th century. While the historical record lacks a definitive "eureka" moment for its first synthesis, the chemical pathways from readily available precursors like safrole were well within the grasp of chemists of that era. The emergence of this versatile ketone laid the groundwork for further research in both fragrance chemistry and the development of novel psychoactive compounds, marking it as a molecule of significant historical and scientific importance. Further archival research into the chemical literature and patent databases of the early 1900s may yet reveal the precise origins of this pivotal chemical intermediate.
References
An In-depth Technical Guide to 1,3-Benzodioxol-5-ylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on 1,3-Benzodioxol-5-ylacetaldehyde, also known as homopiperonal. Due to the limited direct research on this specific compound, this document also incorporates data from closely related analogues and precursors, primarily 1,3-benzodioxole-5-carbaldehyde (piperonal), to infer potential synthetic routes, properties, and biological activities. All inferred information is clearly noted.
Chemical and Physical Properties
This compound is an aromatic aldehyde with a molecular formula of C₉H₈O₃. Limited experimental data is available in the public domain. The following table summarizes the known and predicted physicochemical properties.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₈O₃ | - |
| Molecular Weight | 164.16 g/mol | - |
| CAS Number | 6543-34-6 | ChemSrc |
| Appearance | Not reported | - |
| Boiling Point | 280 °C at 760 mmHg | ChemSrc |
| Density | 1.255 g/cm³ | ChemSrc |
| Flash Point | 113.9 °C | ChemSrc[1] |
| LogP | 1.15670 | ChemSrc[1] |
| Refractive Index | 1.557 | ChemSrc |
| Exact Mass | 164.04700 | ChemSrc[1] |
Synthesis and Experimental Protocols
Direct and detailed experimental protocols for the synthesis of this compound are not extensively reported in the literature. However, its synthesis can be logically approached from its lower homolog, the more readily available 1,3-benzodioxole-5-carbaldehyde (piperonal), through a one-carbon homologation. Two plausible synthetic strategies are the Darzens condensation and the Wittig reaction.
Proposed Synthesis via Darzens Condensation
The Darzens condensation of piperonal with an α-haloester, followed by hydrolysis and decarboxylation, represents a viable route to this compound.[2][3]
Experimental Protocol (General Procedure):
-
Glycidic Ester Formation: To a solution of piperonal and an α-haloester (e.g., ethyl chloroacetate) in an aprotic solvent such as THF, a strong base (e.g., sodium ethoxide or potassium tert-butoxide) is added dropwise at low temperature (0-10 °C). The reaction mixture is stirred for several hours until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude glycidic ester is purified by column chromatography.
-
Hydrolysis and Decarboxylation: The purified glycidic ester is then saponified using an aqueous base (e.g., NaOH or KOH) to yield the corresponding glycidate salt. Acidification of the salt, followed by gentle heating, induces decarboxylation to afford the desired this compound.
Caption: Proposed synthesis of this compound via Darzens condensation.
Proposed Synthesis via Wittig Reaction
The Wittig reaction provides an alternative route, reacting piperonal with a phosphorus ylide to introduce the additional carbon atom.[4][5]
Experimental Protocol (General Procedure):
-
Ylide Preparation: A phosphonium salt (e.g., methoxymethyltriphenylphosphonium chloride) is suspended in an anhydrous solvent like THF and treated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to generate the corresponding phosphorus ylide.
-
Reaction with Piperonal: A solution of piperonal in the same solvent is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
Hydrolysis of Enol Ether: The resulting enol ether is not isolated but is directly hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to yield this compound.
-
Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved through column chromatography or distillation under reduced pressure.
Caption: Proposed synthesis of this compound via the Wittig reaction.
Spectroscopic Data
| Technique | Expected Chemical Shifts / Bands | Inferred from |
| ¹H NMR | δ ~9.7 ppm (t, 1H, -CHO), δ ~3.6 ppm (d, 2H, -CH₂-CHO), δ ~6.7-6.9 ppm (m, 3H, Ar-H), δ ~5.9 ppm (s, 2H, -O-CH₂-O-) | General aldehyde and benzodioxole chemical shifts[6] |
| ¹³C NMR | δ ~200 ppm (-CHO), δ ~50 ppm (-CH₂-CHO), δ ~101 ppm (-O-CH₂-O-), δ ~108-148 ppm (Ar-C) | General aldehyde and benzodioxole chemical shifts |
| IR (Infrared) | ~2720, 2820 cm⁻¹ (C-H stretch, aldehyde), ~1725 cm⁻¹ (C=O stretch, aldehyde), ~1250, 1040 cm⁻¹ (C-O stretch, acetal) | Characteristic aldehyde and benzodioxole IR bands[7][8] |
| Mass Spec (MS) | m/z 164 (M⁺), 135 (M⁺ - CHO), 121, 93, 65 | Fragmentation of related benzodioxole compounds[3] |
Biological Activities and Potential Applications
While there is a lack of specific biological activity data for this compound, the 1,3-benzodioxole scaffold is present in numerous bioactive natural products and synthetic compounds. Derivatives of this moiety have been reported to exhibit a wide range of biological activities.
-
Antimicrobial and Antifungal Activity: Many compounds containing the 1,3-benzodioxole ring system have demonstrated significant antimicrobial and antifungal properties.
-
Insecticidal Activity: The 1,3-benzodioxole group is a key pharmacophore associated with insecticidal activity.[9] For instance, certain 1,3-benzodioxole acids have shown larvicidal activity against Aedes aegypti.[9]
-
Anticancer and Antioxidant Properties: Chalcones and other derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer and antioxidant agents.[10]
-
Precursor in Synthesis: this compound can serve as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances. Its aldehyde functionality allows for a variety of chemical transformations.
Caption: Logical relationships of this compound.
Conclusion
This compound is a compound of interest due to its structural relation to a class of biologically active molecules. While direct experimental data is sparse, established synthetic methodologies in organic chemistry provide clear pathways for its preparation from readily available precursors. The predicted spectroscopic and physicochemical properties, combined with the known bioactivities of the 1,3-benzodioxole scaffold, suggest that this compound could be a valuable target for further investigation in medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support future research in this area.
References
- 1. US5095128A - Preparation process for piperonal - Google Patents [patents.google.com]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Methodological & Application
Application Notes and Protocols: 1,3-Benzodioxole-5-ylacetaldehyde and its Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for numerous pharmacologically active compounds. While 1,3-Benzodioxol-5-ylacetaldehyde is a key synthon, many documented large-scale syntheses utilize its close analogue, 1,3-benzodioxol-5-carbaldehyde (piperonal), or other functionalized benzodioxoles due to their commercial availability and established reactivity. These application notes provide detailed protocols for the synthesis of major pharmaceuticals, focusing on the critical reactions involving the 1,3-benzodioxole core.
Application Note 1: Synthesis of Tadalafil (Cialis®) via Pictet-Spengler Reaction
Introduction: Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for treating erectile dysfunction and pulmonary arterial hypertension.[1] A key step in its synthesis is the diastereoselective Pictet-Spengler reaction, which constructs the core tetrahydro-β-carboline structure.[2][3] This reaction involves the condensation of a D-tryptophan derivative with a 1,3-benzodioxole aldehyde, typically piperonal.[3][4]
Core Reaction Pathway: The synthesis begins with the acid-catalyzed condensation of D-tryptophan methyl ester with piperonal. This is followed by N-acylation and a final intramolecular cyclization with methylamine to yield the tetracyclic Tadalafil structure.[5]
Figure 1: Key steps in the synthesis of Tadalafil.
Experimental Protocols:
Protocol 1.1: Synthesis of cis-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester hydrochloride [4]
-
Suspend D-tryptophan methyl ester hydrochloride (100 g) and piperonal (65 g) in sulfolane (500 mL) in a reaction vessel at 25-30°C.
-
Heat the reaction mixture to 80-85°C and stir for 14 hours.
-
Cool the mixture to 25-30°C.
-
Add dichloromethane (500 mL) and continue stirring for 1 hour.
-
Filter the resulting solid, wash with an additional portion of dichloromethane (500 mL), and dry under air at 40-45°C to yield the desired cis-intermediate.
Protocol 1.2: Synthesis of cis-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester [4]
-
Dissolve the cis-intermediate hydrochloride (50 g) from Protocol 1.1 in a mixture of dichloromethane and 5% aqueous sodium bicarbonate (500 mL).
-
Separate the organic layer and wash it with deionized water (500 mL).
-
Add the organic layer to deionized water (50 mL) and treat with sodium bicarbonate (15 g) at 25-30°C.
-
Cool the mixture to 0-5°C. Add a solution of chloroacetyl chloride (25 g) in dichloromethane (50 mL) dropwise, maintaining the temperature between 0°C and 5°C.
-
Stir the reaction mixture for three hours to yield the chloroacetylated product.
Protocol 1.3: Final Cyclization to Tadalafil (6R,12aR)-isomer [1][4]
-
Take the chloroacetyl intermediate (30 g) from Protocol 1.2 in methanol (450 mL).
-
Heat the mixture to 35-40°C and add 40% aqueous methylamine (27 mL).
-
Stir the reaction mixture at 50-55°C for 5 hours.
-
Cool the mixture to 10-15°C and continue stirring for 30 minutes to precipitate the product.
-
Filter the solid, dry, and optionally slurry with fresh methanol to afford pure Tadalafil.[1]
Quantitative Data:
The final cyclization step to produce Tadalafil from its chloroacetyl intermediate (TDCl) has been optimized in various solvents. The following table summarizes the yield and purity under different reaction conditions.[1]
| Solvent | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| Acetonitrile | TDCl (5g), Methylamine (4ml, 8M) | 90 | 4 | 75 | 100 |
| Ethyl Acetate | TDCl (1 mol eq), Methylamine (3 mol eq) | 78 | 5.5 | 72 | 99.63 |
| n-Butanol | TDCl (5g), Methylamine (4ml, 8M) | 84 | Overnight | 75 | - |
| Methanol | TDCl (10g), Methylamine (7.5ml, 8M) | 20-25 | 48 | 90 | 99.93 |
Application Note 2: cGMP Synthesis of MDMA for Clinical Applications
Introduction: 3,4-methylenedioxy-methamphetamine (MDMA) is under intensive investigation as an adjunct to psychotherapy for post-traumatic stress disorder (PTSD).[6] To supply clinical trials, a robust, scalable, and cGMP-compliant synthesis is required. A fully validated multi-kilogram synthesis has been developed starting from a non-controlled precursor, 5-bromo-1,3-benzodioxole, ensuring high purity and safety for pharmaceutical use.[7][8]
Synthetic Workflow: The cGMP process is a four-stage synthesis that avoids regulated starting materials like safrole or piperonal.[8] It begins with a Grignard reaction, followed by oxidation, reductive amination, and final purification as the hydrochloride salt.[7]
References
- 1. WO2006091975A1 - Process of synthesizing tadalafil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]
- 4. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1,3-Benzodioxol-5-ylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 1,3-Benzodioxol-5-ylacetaldehyde, a compound of interest in various fields, including fragrance, precursor chemistry, and toxicology. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are based on established methods for structurally related compounds and serve as a comprehensive guide for analytical method development and validation.
Analytical Techniques Overview
The primary analytical techniques for the quantification of this compound and related aromatic aldehydes are GC-MS and HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile compounds like this compound. It offers high sensitivity, selectivity, and structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or MS detection, is a viable alternative, especially when derivatization is employed to enhance detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This section outlines a general GC-MS protocol that can be adapted and validated for the specific quantification of this compound. The parameters are based on methods used for the analysis of similar compounds such as safrole and piperonal.
Experimental Protocol: GC-MS
Objective: To quantify this compound in a given sample matrix.
Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (e.g., d-limonene or a deuterated analog)
-
High-purity solvents (e.g., dichloromethane, ethyl acetate, hexane)
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column: A nonpolar or mid-polar column is recommended, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) or a WAX column.
Sample Preparation (General Procedure):
-
Extraction: For solid or liquid samples, perform a solvent extraction. A common technique is liquid-liquid extraction with a non-polar solvent like dichloromethane or ethyl acetate. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Drying: Pass the organic extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a suitable volume using a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known concentration of the internal standard to the final extract before injection.
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min) |
| Oven Program | Initial temperature: 70 °C, hold for 2 min. Ramp to 250 °C at 10 °C/min, hold for 5 min. |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Scan mode for identification. |
| SIM Ions | To be determined from the mass spectrum of this compound standard. Likely ions would include the molecular ion and characteristic fragment ions. |
Data Analysis and Quantification:
-
Create a calibration curve by analyzing a series of standard solutions of this compound with the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.
Quantitative Data (Illustrative)
| Parameter | Expected Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be a suitable technique for the analysis of this compound, particularly after derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH), which is a common method for aldehydes and ketones.[10]
Experimental Protocol: HPLC with UV Detection
Objective: To quantify this compound in a given sample matrix after derivatization.
Materials and Reagents:
-
This compound analytical standard
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
HPLC-grade acetonitrile and water
-
Acid catalyst (e.g., hydrochloric acid)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Sample Preparation (Derivatization):
-
React the sample containing this compound with an acidic solution of DNPH to form the corresponding hydrazone derivative.
-
Extract the derivative into an organic solvent (e.g., acetonitrile).
-
The extract can then be directly injected into the HPLC system.
HPLC Parameters:
| Parameter | Recommended Setting |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~360 nm (for DNPH derivatives) |
Data Analysis and Quantification:
-
Prepare a calibration curve using derivatized standards of this compound.
-
Quantify the analyte in the sample based on the peak area and the calibration curve.
Quantitative Data (Illustrative)
The following table shows expected performance characteristics for an HPLC-UV method for aldehyde analysis after DNPH derivatization.[10]
| Parameter | Expected Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 10% |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.
Caption: General workflow for the quantification of this compound by GC-MS.
Synthetic Pathway
This compound is a derivative of piperonal, a key precursor in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA). The following diagram illustrates a common synthetic route.[11][12][13][14][15]
References
- 1. gcms.cz [gcms.cz]
- 2. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. epa.gov [epa.gov]
- 11. The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. sciencemadness.org [sciencemadness.org]
- 14. Synthesis and impurity profiling of MDMA prepared from commonly available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note and Detailed Protocols for the Oxidation of 1,3-Benzodioxol-5-ylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical oxidation of 1,3-Benzodioxol-5-ylacetaldehyde to its corresponding carboxylic acid, 1,3-Benzodioxole-5-acetic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active compounds. The protocols outlined below utilize common and effective oxidizing agents, offering procedural guidance for laboratory synthesis.
Introduction
This compound, also known as piperonylacetaldehyde, is a key starting material in organic synthesis. Its oxidation to 1,3-Benzodioxole-5-acetic acid is a fundamental transformation, yielding a valuable building block for the preparation of numerous biologically active molecules. The selection of an appropriate oxidation protocol is critical to ensure high yield, purity, and compatibility with other functional groups. This application note details two robust methods for this conversion: the Pinnick oxidation using sodium chlorite and a classical oxidation using potassium permanganate. A third method, the Jones oxidation, is also discussed as a powerful but more hazardous alternative.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the described oxidation protocols based on literature for structurally similar aldehydes.
| Oxidation Method | Oxidizing Agent | Typical Solvent(s) | Typical Reaction Time | Reported Yield (%) | Product Melting Point (°C) | Key Considerations |
| Pinnick Oxidation | Sodium chlorite (NaClO₂) | tert-Butanol, Water | 2 hours | 86 - 96 | 224–225 | Mild conditions, tolerant of many functional groups. Requires a scavenger for hypochlorous acid.[1] |
| KMnO₄ Oxidation | Potassium permanganate (KMnO₄) | Water | ~1.5 hours | 90 - 96 | 224–225 | Strong oxidant, inexpensive. Reaction can be exothermic.[2] |
| Jones Oxidation | Chromic acid (H₂CrO₄) | Acetone | Rapid | High | Not specified | Very rapid and high-yielding. Reagents are highly toxic and carcinogenic.[3][4] |
Experimental Protocols
Protocol 1: Pinnick Oxidation of this compound
The Pinnick oxidation is a highly effective method for converting aldehydes to carboxylic acids under mild acidic conditions, showing broad functional group tolerance.[5][6] This protocol is adapted from the successful oxidation of the structurally similar piperonaldehyde.[1]
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-methyl-2-butene
-
tert-Butanol
-
Water
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
To the stirred solution, add sodium dihydrogen phosphate (4.0 eq) and 2-methyl-2-butene (7.0 eq).[1]
-
In a separate container, prepare a solution of sodium chlorite (6.0 eq) in water.[1]
-
Slowly add the sodium chlorite solution to the reaction mixture.
-
Stir the resulting mixture at room temperature for 2 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water and 1M HCl to the reaction mixture.[1]
-
Extract the aqueous phase with ethyl acetate (2 x 50 mL for a 2g scale reaction).[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,3-Benzodioxole-5-acetic acid.
-
The crude product can be further purified by recrystallization from ethyl acetate to obtain a white solid.[1]
Protocol 2: Potassium Permanganate (KMnO₄) Oxidation of this compound
Potassium permanganate is a powerful and cost-effective oxidizing agent for the conversion of aldehydes to carboxylic acids.[7][8] The following protocol is based on a well-established procedure for the oxidation of piperonal.[2]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
10% Potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl)
-
Water
-
Three-necked flask with a mechanical stirrer
-
Steam bath or heating mantle
-
Buchner funnel and filter flask
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, create an emulsion of this compound (1.0 eq) in water.
-
Heat the mixture to 70–80°C using a steam bath or heating mantle with vigorous stirring.[2]
-
Prepare a solution of potassium permanganate (approximately 1.2 eq) in water.
-
Slowly add the potassium permanganate solution to the heated aldehyde emulsion over a period of 40-45 minutes.[2] Maintain the reaction temperature between 70-80°C.
-
Continue stirring and heating for an additional hour to ensure complete reduction of the permanganate.[2]
-
Make the solution alkaline by adding a 10% potassium hydroxide solution.[2]
-
Filter the hot mixture to remove the manganese dioxide precipitate. Wash the precipitate with several portions of hot water.[2]
-
Combine the filtrate and washings and allow to cool. If any unreacted aldehyde separates, it should be removed by filtration.[2]
-
Acidify the clear solution with hydrochloric acid until no further precipitation is observed.[2]
-
Collect the precipitated 1,3-Benzodioxole-5-acetic acid by filtration, wash with cold water until free of chlorides, and dry. The product should be a colorless solid.[2]
Alternative Protocol: Jones Oxidation
The Jones oxidation utilizes chromic acid, a potent oxidizing agent, to convert primary alcohols and aldehydes to carboxylic acids.[4][9] While effective, this method involves highly toxic and carcinogenic chromium(VI) compounds, and appropriate safety precautions are mandatory.[3]
Preparation of Jones Reagent:
Dissolve chromium trioxide (CrO₃) in water and slowly add concentrated sulfuric acid while cooling in an ice-water bath.[3]
General Procedure:
-
Dissolve this compound in acetone.
-
Cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 20°C.
-
The reaction is typically rapid, indicated by a color change from orange to green.[9]
-
Once the reaction is complete (as indicated by the persistence of the orange color), quench the excess oxidant by adding isopropanol.
-
The work-up involves neutralization and extraction to isolate the carboxylic acid.
Safety Note: Chromium(VI) compounds are known carcinogens and are highly toxic. All handling of these reagents must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
Signaling Pathway of Aldehyde Oxidation
The following diagram illustrates the general transformation of an aldehyde to a carboxylic acid, which is the core of the protocols described.
Caption: General pathway for the oxidation of this compound.
Experimental Workflow for Pinnick Oxidation
The diagram below outlines the key steps in the Pinnick oxidation protocol.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 7. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Jones Oxidation [organic-chemistry.org]
Application Notes and Protocols: 1,3-Benzodioxol-5-ylacetaldehyde in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 1,3-benzodioxol-5-ylacetaldehyde as a key starting material. The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic drugs, imparting significant biological activity.
Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction
Tetrahydroisoquinolines (THIQs) are a critical class of alkaloids with a broad spectrum of biological activities, including antitumor, antiviral, and neuroprotective effects. The Pictet-Spengler reaction is a powerful method for constructing the THIQ scaffold.
Application: The reaction of this compound with a phenethylamine, such as dopamine, provides a direct route to 1-substituted THIQs, which are of interest in the study of neurodegenerative diseases.[1][2][3][4]
Experimental Protocol: Synthesis of 1-((1,3-Benzodioxol-5-yl)methyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Materials:
-
This compound
-
Dopamine hydrochloride
-
Hydrochloric acid (concentrated)
-
Methanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve dopamine hydrochloride (1.0 eq) in a minimal amount of water.
-
Add this compound (1.1 eq) to the solution.
-
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a mobile phase of dichloromethane/methanol) to afford the pure tetrahydroisoquinoline derivative.
Quantitative Data Summary
| Product | Reactants | Reaction | Yield (%) |
|---|
| 1-((1,3-Benzodioxol-5-yl)methyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | this compound, Dopamine HCl | Pictet-Spengler | 60-75 (Estimated) |
Note: Yields are estimated based on similar Pictet-Spengler reactions and may vary depending on specific reaction conditions.
Logical Relationship Diagram: Pictet-Spengler Reaction
Caption: Pictet-Spengler reaction workflow.
Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis
1,4-Dihydropyridines (DHPs) are a well-established class of L-type calcium channel blockers used in the treatment of hypertension and other cardiovascular diseases.[5][6] The Hantzsch reaction is a classic multicomponent reaction for the synthesis of DHPs.
Application: The use of this compound in the Hantzsch synthesis allows for the creation of novel DHP derivatives with potential calcium channel modulating activity.
Experimental Protocol: Synthesis of Diethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir until a solid precipitate forms.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.
Quantitative Data Summary
| Product | Reactants | Reaction | Yield (%) |
|---|
| Diethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | this compound, Ethyl acetoacetate, Ammonium acetate | Hantzsch Synthesis | 70-85 (Estimated) |
Note: Yields are estimated based on similar Hantzsch syntheses and may vary.
Signaling Pathway Diagram: Dihydropyridine Action
Caption: Mechanism of action for DHP calcium channel blockers.
Synthesis of Thiazolidin-4-ones via Three-Component Reaction
Thiazolidin-4-ones are a versatile class of heterocyclic compounds possessing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] Their synthesis is often achieved through a one-pot, three-component reaction.
Application: The reaction of this compound with an amine and thioglycolic acid provides a straightforward route to novel thiazolidin-4-one derivatives for biological screening.
Experimental Protocol: Synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiazolidin-4-one
Materials:
-
This compound
-
Aniline
-
Thioglycolic acid
-
Toluene
-
Anhydrous zinc chloride (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of aniline (1.0 eq) in toluene, add this compound (1.0 eq) and a catalytic amount of anhydrous zinc chloride.
-
Reflux the mixture for 2-3 hours to form the Schiff base intermediate, removing water using a Dean-Stark apparatus.
-
Cool the reaction mixture to room temperature and add thioglycolic acid (1.2 eq).
-
Reflux the mixture for an additional 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data Summary
| Product | Reactants | Reaction | Yield (%) |
|---|
| 2-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiazolidin-4-one | this compound, Aniline, Thioglycolic acid | Three-Component | 65-80 (Estimated) |
Note: Yields are estimated based on similar three-component reactions.
Experimental Workflow Diagram: Thiazolidin-4-one Synthesis
Caption: Workflow for the synthesis of thiazolidin-4-ones.
Synthesis of Oxazoles via Van Leusen Reaction
Oxazoles are five-membered heterocyclic compounds found in a variety of natural products and pharmaceuticals with diverse biological activities.[9][10] The Van Leusen oxazole synthesis provides an efficient method for their preparation from aldehydes.
Application: The reaction of this compound with tosylmethyl isocyanide (TosMIC) offers a direct route to 5-substituted oxazoles bearing the 1,3-benzodioxole moiety.
Experimental Protocol: Synthesis of 5-((1,3-Benzodioxol-5-yl)methyl)oxazole
Materials:
-
This compound
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate
-
Methanol
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.0 eq) in methanol.
-
Stir the mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure oxazole derivative.
Quantitative Data Summary
| Product | Reactants | Reaction | Yield (%) |
|---|
| 5-((1,3-Benzodioxol-5-yl)methyl)oxazole | this compound, TosMIC | Van Leusen | 50-65 (Estimated) |
Note: Yields are estimated based on similar Van Leusen reactions.
Logical Relationship Diagram: Van Leusen Oxazole Synthesis
Caption: Van Leusen reaction for oxazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of 1,4-dihydropyridines and other Ca2+ channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. hvdesaicollege.org [hvdesaicollege.org]
- 8. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Catalytic Conversion of 1,3-Benzodioxol-5-ylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the catalytic conversion of 1,3-Benzodioxol-5-ylacetaldehyde, a versatile intermediate in the synthesis of various fine chemicals and pharmaceutical agents. The protocols outlined below focus on key transformations of the aldehyde functional group, including reductive amination, hydrogenation, oxidation, Wittig reaction, and Knoevenagel condensation.
Catalytic Reductive Amination
Catalytic reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. For this compound, this reaction allows for the introduction of a nitrogen-containing moiety, a common feature in many biologically active molecules.
Reaction Scheme:
Quantitative Data for Catalytic Reductive Amination of Aromatic Aldehydes
While specific data for this compound is limited, the following table summarizes results for the reductive amination of analogous aromatic aldehydes, providing a strong indication of expected outcomes.
| Aldehyde | Amine | Catalyst | H2 Pressure (bar) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite | 100 | 100 | - | 72-96 | |
| p-Methoxybenzaldehyde | Benzylamine | Co-containing composite | 100 | 100 | - | 72-96 | |
| p-Chlorobenzaldehyde | n-Butylamine | Co-containing composite | 100 | 100 | - | 60-89 | |
| Acetophenone | Aqueous Ammonia | Fe/(N)SiC | 65 | 140 | - | 99 | |
| Various Benzaldehydes | Aqueous Ammonia | Fe/(N)SiC | 65 | 140 | - | Good to excellent |
Experimental Protocol: Reductive Amination with a Cobalt-based Catalyst
This protocol is adapted from procedures for the reductive amination of aromatic aldehydes.
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine, benzylamine)
-
Cobalt-containing composite catalyst
-
Methanol (solvent)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
In a glass liner for the autoclave, combine this compound (1 mmol), the primary amine (1.2 mmol), and the cobalt-containing composite catalyst (3 mol%).
-
Add methanol (10 mL) as the solvent.
-
Place the glass liner inside the high-pressure autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to 100 bar.
-
Heat the reactor to 100 °C with stirring.
-
Maintain the reaction conditions for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Hydrogenation
Catalytic hydrogenation reduces the aldehyde group of this compound to a primary alcohol, yielding 2-(1,3-benzodioxol-5-yl)ethanol. This product can serve as a building block for fragrances and other specialty chemicals.
Reaction Scheme:
Quantitative Data for Catalytic Hydrogenation of Aromatic Aldehydes
The following table presents data for the hydrogenation of a related furanic aldehyde, which can serve as a reference.
| Substrate | Product | Catalyst | H2 Source | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Hydroxymethylfurfural | 2,5-Dimethylfuran | Ni/Al2O3-TiO2-ZrO2 | Isopropanol/Formic Acid | - | - | High |
Note: 2-(1,3-Benzodioxol-5-yl)ethanol is a commercially available compound, indicating the feasibility of this synthesis.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 wt%) or other suitable hydrogenation catalyst
-
Ethanol or Methanol (solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a suitable reaction vessel.
-
Add the Pd/C catalyst (5-10 mol%).
-
Place the vessel in the hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Pressurize the system with hydrogen (typically 1-5 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the combined filtrates under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Catalytic Oxidation
Catalytic oxidation converts this compound to 1,3-Benzodioxol-5-ylacetic acid, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Reaction Scheme:
Note: 1,3-Benzodioxol-5-ylacetic acid is a known compound with established properties, confirming the viability of this transformation.
Experimental Protocol: Catalytic Oxidation
A variety of non-metal catalytic systems can be employed for the oxidation of aldehydes.
Materials:
-
This compound
-
A suitable catalyst (e.g., a nitroxyl radical like TEMPO)
-
A primary oxidant (e.g., sodium hypochlorite)
-
Dichloromethane (solvent)
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7)
Procedure:
-
Dissolve this compound (1 mmol) in dichloromethane (10 mL).
-
Add the TEMPO catalyst (1-5 mol%).
-
Add the aqueous buffer solution (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sodium hypochlorite solution dropwise with vigorous stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.
-
Recrystallize or purify by column chromatography to obtain the pure 1,3-Benzodioxol-5-ylacetic acid.
Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones. This reaction allows for the extension of the carbon chain of this compound and the introduction of a double bond with high regioselectivity.
Reaction Scheme:
Quantitative Data for Wittig Reaction of Aromatic Aldehydes
The following table provides examples of Wittig reactions with benzaldehyde derivatives.
| Aldehyde | Wittig Reagent | Solvent | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Methyl bromoacetate / PPh3 | Sat. aq. NaHCO3 | 1 | High | High E | |
| 2-Thiophenecarboxaldehyde | Methyl bromoacetate / PPh3 | Sat. aq. NaHCO3 | 1 | High | High E | |
| Anisaldehyde | Methyl bromoacetate / PPh3 | Sat. aq. NaHCO3 | 1 | High | High E | |
| Isobutraldehyde | [1(ethoxycarbonyl )ethyl]triphenylphosphoniumbromide | - | - | - | trans only |
Experimental Protocol: One-Pot Aqueous Wittig Reaction
This protocol is adapted from a green chemistry approach to the Wittig reaction.
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
An appropriate alkyl halide (e.g., methyl bromoacetate)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask, suspend triphenylphosphine (1.4 mmol) in a saturated aqueous solution of sodium bicarbonate (5 mL) with vigorous stirring.
-
Add the alkyl halide (1.6 mmol) to the suspension.
-
Add this compound (1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with 1 M sulfuric acid until the solution is acidic.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. This reaction is particularly useful for synthesizing α,β-unsaturated compounds.
Reaction Scheme:
Quantitative Data for Knoevenagel Condensation of Aromatic Aldehydes
The following table summarizes results for the Knoevenagel condensation of benzaldehyde with malononitrile under various catalytic conditions.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Deep Eutectic Solvent | - | RT | - | High | |
| Various Aromatic Aldehydes | Malononitrile | Ammonium acetate | Solvent-free (sonication) | RT | Short | Excellent | |
| Benzaldehyde | Malononitrile | Zeolite 4A | - | - | - | High Conversion | |
| Benzaldehyde | Malononitrile | AlCuMoVP | Toluene | 25 | 2 h | 92 |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol is a general procedure for the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
A basic catalyst (e.g., piperidine, ammonium acetate)
-
Ethanol (solvent)
Procedure:
-
Dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine or ammonium acetate (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.
Visualizations
Experimental Workflow for Catalytic Conversion
Caption: General workflow for the catalytic conversion of this compound.
Reductive Amination Pathway
Caption: Reaction pathway for catalytic reductive amination.
Wittig Reaction Mechanism Overview
Application Notes and Protocols for Reactions with Homopiperonal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving homopiperonal (3,4-methylenedioxyphenylethanol). These protocols are intended to guide researchers in the synthesis of bioactive molecules, particularly tetrahydroisoquinolines and Schiff bases, which are significant scaffolds in medicinal chemistry.
Introduction
Homopiperonal is a versatile building block in organic synthesis, primarily utilized for its β-arylethylamine moiety. This structure is a key precursor for the synthesis of a wide range of heterocyclic compounds, including alkaloids and their analogues. The electron-rich methylenedioxy-substituted benzene ring makes it particularly suitable for electrophilic aromatic substitution reactions, such as the Pictet-Spengler reaction. The resulting tetrahydroisoquinoline and Schiff base derivatives have shown promising biological activities, including anticancer and antimicrobial properties.
Key Reactions and Applications
Two primary classes of reactions involving homopiperonal are highlighted in these notes: the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and the condensation reaction to form Schiff bases. These derivatives are of significant interest in drug discovery due to their diverse pharmacological profiles.
1. Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine, such as a dopamine analogue, with an aldehyde or ketone, like homopiperonal, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1][2] This reaction is fundamental in the synthesis of numerous isoquinoline alkaloids.[2][3] The regioselectivity of the cyclization can be influenced by the choice of solvent.[3]
2. Schiff Base Formation: The condensation of homopiperonal with primary amines yields Schiff bases (imines). These compounds are not only intermediates in reactions like the Pictet-Spengler synthesis but also exhibit their own spectrum of biological activities, including cytotoxic effects against cancer cell lines.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from representative reactions and biological evaluations of homopiperonal derivatives.
Table 1: Pictet-Spengler Reaction of a Dopamine Analogue with Homopiperonal Aldehyde [3]
| Entry | Solvent | Temperature (°C) | Time (days) | Product(s) | Ratio (ortho:para) | Yield (%) |
| 1 | Toluene | 105 | 4 | ortho-isomer, para-isomers | 86:14 | 55 (ortho) |
| 2 | Dichloroethane | 80 | 7 | ortho-isomer, para-isomers | - | - |
| 3 | Trifluoroethanol (TFE) | 20 | 2 | ortho-isomer, para-isomers | 14:86 | 64 (para) |
Table 2: Cytotoxicity of Schiff Bases and Related Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Zinc(II) complex of homopiperonylamine-derived Schiff base (Complex 2) | HepG2 (Liver Cancer) | - | [4] (Qualitative activity described) |
| Homobivalent para-phenylene DHPPIQ Schiff base (14) | - | - | [6] (Reported as non-cytotoxic in the low micromolar range) |
| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | B-cell leukemia (Reh) | 18 | [1] |
| Lanthanide-SBL Complexes (SBLPr and SBLEr) | MCF7 (Breast Cancer) | ~49% cell death at 25 µg/ml | [5] |
| Lanthanide-SBL Complexes (SBLPr and SBLEr) | HeLa (Cervical Cancer) | ~42-51% cell death at 25 µg/ml | [5] |
Experimental Protocols
Protocol 1: Solvent-Directed Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis[3]
This protocol describes the synthesis of ortho- and para-substituted 1-benzyltetrahydroisoquinolines from a chiral α-methylbenzyl-functionalized dopamine analogue and homopiperonal aldehyde.
Materials:
-
Chiral dopamine analogue (e.g., (S)-(-)-α-methylbenzyl-functionalized)
-
Homopiperonal aldehyde
-
Anhydrous Toluene
-
Trifluoroethanol (TFE)
-
Paraformaldehyde
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating and stirring apparatus
-
Flash chromatography system
Procedure for Ortho-Isomer Synthesis:
-
In a round-bottom flask under an inert atmosphere, dissolve the chiral dopamine analogue (1.0 equiv) and homopiperonal aldehyde (1.05 equiv) in anhydrous toluene to make a solution.
-
Add paraformaldehyde (excess) to the solution.
-
Stir the reaction mixture at 105 °C for 4 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography (petroleum ether/ethyl acetate gradient) to isolate the ortho-isomer.
Procedure for Para-Isomer Synthesis:
-
In a round-bottom flask, dissolve the chiral dopamine analogue (1.0 equiv) and homopiperonal aldehyde (1.05 equiv) in trifluoroethanol (TFE).
-
Add formaline (aqueous formaldehyde solution) to the mixture.
-
Stir the reaction at room temperature for 2 days.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to isolate the para-isomer.
Protocol 2: Synthesis of Schiff Base Metal Complexes
This protocol provides a general method for synthesizing Schiff bases from homopiperonylamine and their subsequent complexation with metal ions, based on procedures for similar compounds.[4]
Materials:
-
Homopiperonylamine
-
Substituted Salicylaldehyde (e.g., halogenated)
-
Methanol or Ethanol
-
Metal(II) salt (e.g., Zinc(II) acetate, Copper(II) acetate)
-
Stirring and reflux apparatus
Procedure for Schiff Base Synthesis:
-
Dissolve the substituted salicylaldehyde (1.0 equiv) in methanol in a round-bottom flask.
-
Add a methanolic solution of homopiperonylamine (1.0 equiv) dropwise to the aldehyde solution while stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the solution to room temperature and collect the precipitated Schiff base ligand by filtration.
-
Wash the solid with cold methanol and dry in vacuo.
Procedure for Metal Complex Synthesis:
-
Dissolve the synthesized Schiff base ligand (2.0 equiv) in hot methanol.
-
Add a methanolic solution of the metal(II) salt (1.0 equiv) to the ligand solution.
-
Reflux the mixture for 3-5 hours.
-
Cool the solution to room temperature, which should result in the precipitation of the metal complex.
-
Collect the complex by filtration, wash with methanol, and dry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[6]
This protocol outlines a general procedure for evaluating the cytotoxicity of synthesized homopiperonal derivatives against cancer cell lines.
Materials:
-
Synthesized homopiperonal derivatives
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to achieve a range of final concentrations.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pictet-Spengler reaction pathway.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homobivalent Lamellarin-Like Schiff Bases: In Vitro Evaluation of Their Cancer Cell Cytotoxicity and Multitargeting Anti-Alzheimer’s Disease Potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Homopiperonal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude homopiperonal.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude homopiperonal?
A1: The primary methods for purifying crude homopiperonal are recrystallization, vacuum distillation, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in crude homopiperonal?
A2: Impurities in crude homopiperonal can originate from starting materials, byproducts of the synthesis, or degradation of the product. Common synthesis routes starting from piperonal or isosafrole may introduce unreacted starting materials. Side reactions can lead to the formation of oxidized products (e.g., the corresponding carboxylic acid), condensation products, or chlorinated analogues if chlorinated reagents are used[1][2].
Q3: How can I assess the purity of my homopiperonal sample?
A3: The purity of homopiperonal can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying purity by measuring the area of the product peak relative to impurity peaks[3][4][5]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities[6]. For crystalline solids, a sharp melting point range close to the literature value is a good indicator of high purity.
Q4: What are the storage recommendations for purified homopiperonal?
A4: Aldehydes can be susceptible to oxidation. It is recommended to store purified homopiperonal under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature to minimize degradation.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7][8][9][10]
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of crude homopiperonal in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude homopiperonal to completely dissolve it.[7][11]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.[11] |
| The solution cooled too quickly. | Reheat the solution and allow it to cool more slowly. Covering the flask with a watch glass can help. | |
| Oiling out (formation of a liquid layer instead of crystals). | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure homopiperonal if available. | |
| Low recovery of purified product. | The compound is partially soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of ice-cold solvent for washing the crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter the solution as quickly as possible. |
Vacuum Distillation
Vacuum distillation is suitable for purifying liquids or low-melting solids that are thermally sensitive or have high boiling points at atmospheric pressure.[12][13][14][15]
Experimental Protocol: General Vacuum Distillation Procedure
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed.
-
Sample Loading: Place the crude homopiperonal in the distillation flask with a stir bar or boiling chips.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask once the desired vacuum is reached.
-
Collection: Collect the fraction that distills at a constant temperature.
-
Shutdown: Allow the system to cool before slowly releasing the vacuum.
Troubleshooting Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | Lack of nucleation sites. | Use a magnetic stir bar for efficient stirring or fresh boiling chips. |
| Heating too rapidly. | Apply heat gradually and evenly. | |
| Inability to achieve a low enough pressure. | Leaks in the system. | Check all connections and ensure joints are properly greased and sealed. |
| Inefficient vacuum pump. | Check the pump oil and ensure it is clean. Use a cold trap to protect the pump from volatile vapors. | |
| Product solidifies in the condenser. | The condenser is too cold. | Use a coolant at a slightly higher temperature or wrap the condenser with a heating tape set to a low temperature. |
| Decomposition of the product. | The temperature is too high. | Decrease the distillation temperature by improving the vacuum (lowering the pressure).[12] |
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[16][17][18][19]
Experimental Protocol: General Column Chromatography Procedure
-
Stationary Phase Selection: Silica gel or alumina are common stationary phases for the purification of aldehydes.[18]
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (mobile phase) that provides good separation of homopiperonal from its impurities. A typical starting point for aromatic aldehydes is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[17][20]
-
Column Packing: Pack the column with the chosen stationary phase using either a dry or wet packing method.[16][19]
-
Sample Loading: Dissolve the crude homopiperonal in a minimum amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[17]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified homopiperonal.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds. | Inappropriate mobile phase. | Optimize the solvent system using TLC. If compounds are very polar, a more polar mobile phase may be needed. If they are non-polar, a less polar system is required.[17] |
| Column was poorly packed. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| Cracked or channeled column bed. | The stationary phase ran dry. | Never let the solvent level drop below the top of the stationary phase. |
| Heat generated from the solvent mixing with the stationary phase. | Pre-mix the stationary phase with the solvent before packing (wet packing). | |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound may be reacting with the stationary phase (e.g., acidic silica gel). | Use a neutral stationary phase like deactivated silica gel or alumina. |
Data Summary
| Purification Method | Expected Purity | Expected Yield | Key Considerations |
| Recrystallization | >99% (for crystalline solids) | 60-90% | Highly dependent on the choice of solvent and the solubility profile of impurities. |
| Vacuum Distillation | 95-99% | 70-95% | Effective for separating compounds with different boiling points. Risk of thermal degradation for sensitive compounds. |
| Column Chromatography | >98% | 50-85% | Versatile for a wide range of impurities. Can be time-consuming and require large volumes of solvent. |
Visualizations
Caption: General workflow for the purification and analysis of crude homopiperonal.
Caption: Decision-making process for troubleshooting common issues in recrystallization.
References
- 1. The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. OPUS at UTS: Impurity analysis of MDA synthesized from unrestricted compounds - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 7. Recrystallization [sites.pitt.edu]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Home Page [chem.ualberta.ca]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. echemi.com [echemi.com]
- 16. Column chromatography - Wikipedia [en.wikipedia.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Column chromatography in chromatographic analysis [uhplcslab.com]
- 19. chromtech.com [chromtech.com]
- 20. youtube.com [youtube.com]
stability and degradation of 1,3-Benzodioxol-5-ylacetaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1,3-Benzodioxol-5-ylacetaldehyde. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its handling and analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, precipitation) | Oxidation or polymerization of the aldehyde. | Visually inspect the material. If changes are observed, it is recommended to re-analyze the purity before use. Ensure storage conditions are optimal (see FAQs below). |
| Inconsistent analytical results (e.g., varying purity, unexpected peaks) | Degradation of the sample or analytical standard due to improper storage or handling. Issues with the analytical method. | Prepare fresh solutions from a new or properly stored sample. Verify the stability of the compound in the analytical solvent. Review and optimize the analytical method (see Experimental Protocols). |
| Loss of potency or altered biological activity in assays | Chemical degradation of the aldehyde functional group. | Re-evaluate the purity of the material using a stability-indicating method (see Experimental Protocols). If degradation is confirmed, source fresh material. |
| Formation of an acidic impurity | Oxidation of the aldehyde to the corresponding carboxylic acid (1,3-Benzodioxol-5-ylacetic acid). | Use an analytical method capable of separating the aldehyde from its potential acidic degradant, such as reverse-phase HPLC with a suitable mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container, protected from light and air. Recommended storage is in a cool, dry, and well-ventilated area, ideally under an inert atmosphere (e.g., argon or nitrogen). Long-term storage at refrigerated temperatures (2-8 °C) is advisable.
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway for aromatic aldehydes like this compound is oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, which is 1,3-Benzodioxol-5-ylacetic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q3: What are the expected degradation products?
A3: The primary expected degradation product is 1,3-Benzodioxol-5-ylacetic acid. Under certain conditions, other byproducts from polymerization or other reactions may occur, although they are generally less common.
Q4: How can I monitor the stability of this compound?
A4: The stability can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the intact compound from its degradation products and allow for quantification of purity over time.
Q5: Are there any known incompatibilities for this compound?
A5: this compound may be incompatible with strong oxidizing agents, strong bases, and amines. Contact with these substances should be avoided to prevent rapid degradation or unwanted side reactions.
Quantitative Data Summary
While specific quantitative degradation kinetics for this compound are not extensively available in public literature, the following table summarizes the expected stability profile based on the general behavior of aromatic aldehydes under forced degradation conditions. Experimental determination of these parameters for your specific material and storage conditions is highly recommended.
| Stress Condition | Expected Degradation | Primary Degradation Product | Recommended Analytical Technique |
| Acidic (e.g., 0.1 M HCl) | Moderate degradation | 1,3-Benzodioxol-5-ylacetic acid | HPLC, GC-MS |
| Basic (e.g., 0.1 M NaOH) | Significant degradation | 1,3-Benzodioxol-5-ylacetic acid | HPLC, GC-MS |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation | 1,3-Benzodioxol-5-ylacetic acid | HPLC, GC-MS |
| Thermal (e.g., 60-80 °C) | Moderate degradation | 1,3-Benzodioxol-5-ylacetic acid, potential polymers | HPLC, GC-MS |
| Photolytic (e.g., ICH Q1B) | Moderate degradation | 1,3-Benzodioxol-5-ylacetic acid | HPLC, GC-MS |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Recommended column: C18, 250 mm x 4.6 mm, 5 µm particle size
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is recommended to ensure separation of the parent compound from potential degradation products. A starting point could be:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-30 min: 30% B (re-equilibration)
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
5. Forced Degradation Study:
-
Acidic: Mix the sample solution with an equal volume of 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Basic: Mix the sample solution with an equal volume of 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative: Mix the sample solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80 °C for 48 hours. Prepare a solution for analysis.
-
Photolytic: Expose the sample solution to light according to ICH Q1B guidelines.
6. Method Validation:
-
Validate the developed method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Protocol 2: GC-MS Method for Impurity Profiling
This protocol outlines a general approach for the analysis of this compound and its potential volatile impurities by GC-MS.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Recommended column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
2. GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
4. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
5. Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the main peak corresponding to this compound and any other peaks corresponding to impurities or degradation products by comparing their mass spectra with a library (e.g., NIST).
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for stability testing and degradation analysis.
Caption: Troubleshooting logic for inconsistent analytical results.
Technical Support Center: Homopiperonal Synthesis
Welcome to the technical support center for homopiperonal (3,4-methylenedioxyphenylacetaldehyde) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to homopiperonal?
A1: The most common laboratory-scale synthetic routes to homopiperonal starting from piperonal include:
-
The Darzens Condensation: This is a two-step process involving the condensation of piperonal with an α-haloester (e.g., ethyl chloroacetate) to form a glycidic ester, followed by hydrolysis and decarboxylation.
-
The Grignard Reaction followed by Oxidation: This route involves the reaction of piperonal with a methyl Grignard reagent to form 1-(3,4-methylenedioxyphenyl)ethanol, which is then oxidized to homopiperonal.
-
Direct Oxidation of 3,4-methylenedioxyphenylethanol: If the corresponding alcohol is available, it can be directly oxidized to the aldehyde.
Another potential, though less common, route involves the Wacker oxidation of safrole.
Troubleshooting Guides
Below are detailed troubleshooting guides for the most common synthetic routes to homopiperonal.
Route 1: Darzens Condensation of Piperonal
This method involves the reaction of piperonal with an α-haloester in the presence of a base to form an ethyl 3-(3,4-methylenedioxyphenyl)glycidate, which is then hydrolyzed and decarboxylated.
Experimental Protocol: Darzens Condensation of Piperonal
-
Glycidic Ester Formation:
-
Dissolve piperonal (1 equivalent) and ethyl chloroacetate (1.2 equivalents) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Slowly add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.2 equivalents), to the solution at a low temperature (0-10 °C).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(3,4-methylenedioxyphenyl)glycidate.
-
-
Hydrolysis and Decarboxylation:
-
To the crude glycidic ester, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of ethanol and water.
-
Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis.
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 1-2 to induce decarboxylation.
-
Extract the homopiperonal with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by vacuum distillation.
-
Troubleshooting and Side Products: Darzens Condensation
| Issue / Side Product | Potential Cause | Troubleshooting / Prevention |
| Low yield of glycidic ester | Incomplete reaction. | Ensure anhydrous conditions. Use a strong, non-nucleophilic base. Monitor the reaction by TLC to confirm completion. |
| Side reactions of the haloester. | Add the base slowly at a low temperature to control the exotherm and minimize self-condensation of the haloester. | |
| Formation of diastereomers | The reaction can produce both cis and trans isomers of the glycidic ester. | The choice of solvent can influence the diastereoselectivity. For example, using acetonitrile may favor the formation of one isomer over the other.[1] |
| Piperonylic acid | Oxidation of unreacted piperonal during workup or hydrolysis of the glycidic ester without decarboxylation. | Ensure complete reaction of piperonal. Perform the acidification step for decarboxylation carefully. |
| 3,4-methylenedioxyphenylglycidic acid | Incomplete decarboxylation. | Ensure the pH is sufficiently acidic (pH 1-2) and allow adequate time for the decarboxylation to complete. Gentle heating can sometimes facilitate this process. |
| Polymerization of homopiperonal | Homopiperonal is prone to polymerization, especially under acidic or basic conditions and upon heating. | Purify the product quickly after synthesis. Store under an inert atmosphere at low temperatures. Avoid prolonged exposure to strong acids or bases. |
| Diol formation | Hydrolysis of the epoxide ring of the glycidic ester can occur, leading to the formation of a diol. | Control the pH and temperature during the hydrolysis step. Milder hydrolysis conditions may be required. |
Logical Workflow for Darzens Condensation Troubleshooting
Caption: Troubleshooting workflow for the Darzens condensation route to homopiperonal.
Route 2: Grignard Reaction of Piperonal followed by Oxidation
This two-step route involves the addition of a methyl Grignard reagent to piperonal to form an intermediate alcohol, which is then oxidized to the desired aldehyde.
Experimental Protocol: Grignard Reaction and Oxidation
-
Grignard Reaction:
-
Prepare a solution of piperonal (1 equivalent) in anhydrous diethyl ether or THF.
-
Slowly add a solution of methylmagnesium bromide or iodide (1.1 equivalents) in ether to the piperonal solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product, 1-(3,4-methylenedioxyphenyl)ethanol, with ether, wash with brine, dry, and concentrate.
-
-
Oxidation:
-
Dissolve the crude alcohol in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent such as Pyridinium Chlorochromate (PCC) (1.5 equivalents) or Dess-Martin Periodinane (DMP) (1.2 equivalents).[2][3][4][5][6][7]
-
Stir at room temperature until the alcohol is consumed (monitored by TLC).
-
Work up the reaction according to the chosen oxidant. For PCC, filter through a pad of silica or celite to remove chromium salts.[3][8] For DMP, quench with a solution of sodium thiosulfate.
-
Purify the resulting homopiperonal by vacuum distillation.
-
Troubleshooting and Side Products: Grignard Reaction and Oxidation
| Issue / Side Product | Potential Cause | Troubleshooting / Prevention |
| Low yield of alcohol | Presence of water in the reaction, which quenches the Grignard reagent. | Use flame-dried glassware and anhydrous solvents.[9] |
| Biphenyl (from PhMgBr) | A common side reaction in the preparation of phenyl Grignard reagents, though less of an issue with methyl Grignard. | If preparing the Grignard reagent in situ, ensure a clean magnesium surface and controlled addition of the halide. |
| Unreacted Piperonal | Insufficient Grignard reagent or incomplete reaction. | Use a slight excess of the Grignard reagent. Ensure the reaction goes to completion by monitoring with TLC. |
| Piperonylic acid (from oxidation) | Over-oxidation of homopiperonal. | Use a mild and selective oxidizing agent like PCC or DMP.[2][3][4][5][6][7] Avoid stronger oxidants like chromic acid. |
| Chromium or Iodine impurities | Incomplete removal of the oxidant byproducts. | For PCC, thorough filtration through celite or silica is necessary.[3][8] For DMP, a sodium thiosulfate wash is effective. |
| 1-(3,4-methylenedioxyphenyl)ethene | Dehydration of the intermediate alcohol, especially under acidic conditions or at elevated temperatures. | Maintain neutral or slightly basic conditions during workup of the Grignard reaction. Use mild oxidation conditions that do not require heat. |
Reaction Pathway and Potential Side Products
Caption: Synthetic pathway from piperonal to homopiperonal via Grignard reaction and oxidation, highlighting potential side products.
Route 3: Wacker Oxidation of Safrole
The Wacker oxidation of safrole can produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P), a ketone. While not a direct route to homopiperonal, it is a related synthesis with known side products.
Troubleshooting and Side Products: Wacker Oxidation of Safrole
| Issue / Side Product | Potential Cause | Troubleshooting / Prevention |
| Isosafrole | Isomerization of the double bond in safrole. | This is a common side reaction. Reaction conditions can be optimized to minimize this. |
| Chlorinated byproducts | If a chloride source is present (e.g., from the catalyst), chlorination of the aromatic ring can occur. | Use of chloride-free catalysts or additives can mitigate this. |
| Polymeric materials | Polymerization of the starting material or product under the reaction conditions. | Control of temperature and reaction time is crucial. |
| 1-(3,4-methylenedioxyphenyl)-1-propanone | An identified impurity in some oxidation routes of isosafrole.[10] | Purification by chromatography or distillation is necessary. |
| 1-methoxy-1-(3,4-methylenedioxyphenyl)-2-propanone | When methanol is used as a solvent, methoxy addition can occur.[10] | Use of a different solvent system can prevent this. |
Note: The direct Wacker oxidation of safrole to homopiperonal is not a standard procedure, as the oxidation typically occurs at the internal carbon of the double bond to give a ketone.
Purification of Homopiperonal
Q2: How can I effectively purify crude homopiperonal?
A2: Homopiperonal is a liquid at room temperature and is best purified by vacuum distillation .
-
Procedure: Perform the distillation under reduced pressure to avoid decomposition, as homopiperonal can be sensitive to high temperatures.
-
Troubleshooting:
-
Bumping: Use a magnetic stirrer or boiling chips to ensure smooth boiling.
-
Decomposition: If the oil darkens significantly during distillation, the temperature is likely too high. Reduce the pressure further to lower the boiling point.
-
Polymerization: Avoid prolonged heating. It is best to perform the distillation promptly after synthesis.
-
For the removal of solid impurities prior to distillation, filtration through a short plug of silica gel can be effective. Recrystallization is not a suitable method for purifying the final liquid product but can be used for solid derivatives if further purification or characterization is needed.
References
- 1. researchgate.net [researchgate.net]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: 1,3-Benzodioxol-5-ylacetaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Benzodioxol-5-ylacetaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common reactions involving this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.
Reductive Amination
Question: My reductive amination of this compound with a primary amine is resulting in a low yield of the desired secondary amine. What are the potential causes and solutions?
Answer: Low yields in this reaction can stem from several factors:
-
Incomplete Imine Formation: The initial formation of the imine intermediate is a crucial, equilibrium-driven step.[1] To favor imine formation, consider removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[2]
-
Side Reactions of the Aldehyde: Aldehydes can undergo side reactions that consume the starting material.[2] To minimize these, ensure the reaction conditions are optimized. For instance, adding the reducing agent portion-wise can help maintain a low concentration of the aldehyde at any given time.
-
Over-alkylation: The desired secondary amine product can sometimes react further with the aldehyde to form a tertiary amine, especially if the reaction is left for too long or at an elevated temperature.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the yield of the secondary amine.[3]
-
Choice of Reducing Agent: The reactivity of the reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred for one-pot reductive aminations as it is less likely to reduce the starting aldehyde compared to stronger reducing agents like sodium borohydride.[2] If using sodium borohydride, it is often best to first allow the imine to form before adding the reducing agent.[4]
Question: I am observing the formation of a significant amount of a side-product that is not the desired amine. What could this be?
Answer: A common side-product in reductive aminations is the alcohol resulting from the reduction of the starting aldehyde.[5] This is more likely to occur if a strong reducing agent is used or if the imine formation is slow. Using a milder, more selective reducing agent like sodium cyanoborohydride or STAB can mitigate this.[2] Another possibility, especially under strongly basic conditions, is a Cannizzaro-type reaction where two molecules of the aldehyde disproportionate to form the corresponding alcohol and carboxylic acid.[6][7][8][9][10]
Claisen-Schmidt Condensation
Question: My Claisen-Schmidt condensation between this compound and a ketone is giving a low yield of the chalcone product. How can I improve this?
Answer: Low yields in Claisen-Schmidt condensations can often be attributed to the following:
-
Base Strength: The choice and concentration of the base are critical. A base that is too weak may not efficiently deprotonate the ketone to form the enolate, while a base that is too strong can promote side reactions.[11] Sodium hydroxide or potassium hydroxide are commonly used.[12] The optimal concentration should be determined empirically.
-
Reaction Temperature: While some condensations proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to the formation of byproducts.
-
Stoichiometry of Reactants: The molar ratio of the aldehyde to the ketone can influence the yield. Often, a slight excess of the aldehyde is used to ensure complete consumption of the ketone enolate.
-
Product Precipitation: In many cases, the chalcone product will precipitate from the reaction mixture as it is formed, driving the equilibrium towards the product.[13] If the product is soluble, a change in solvent or reaction concentration might be necessary to induce precipitation.
Question: The crude product of my Claisen-Schmidt reaction is highly colored and difficult to purify. What is the source of the color and how can I purify my product?
Answer: The formation of colored impurities is common in aldol-type reactions due to the formation of highly conjugated byproducts. To obtain a pure product, recrystallization is the most common purification method.[12][14] Choosing an appropriate solvent system is key to successful recrystallization. A solvent in which the chalcone is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Washing the crude product with a non-polar solvent before recrystallization can also help remove some impurities.
Wittig Reaction
Question: I am performing a Wittig reaction with this compound and a phosphorus ylide, but the yield of the desired alkene is poor. What could be the issue?
Answer: Poor yields in a Wittig reaction can be due to several factors:
-
Ylide Instability: Some phosphorus ylides, particularly unstabilized ylides, are not stable and should be generated in situ and used immediately.[15]
-
Steric Hindrance: While less of an issue with aldehydes, sterically hindered ketones can react slowly.[16] Ensure that your reaction setup allows for efficient mixing.
-
Side Reactions: Aldehydes can be prone to oxidation or polymerization, especially if the reaction is run for an extended period or at elevated temperatures.[16]
-
Workup and Purification: A major byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes be difficult to separate from the desired alkene.[9] Purification is often achieved by chromatography or recrystallization. The choice of solvent for these techniques is crucial for effective separation.
Data Presentation
The following table summarizes typical reaction conditions and yields for reactions involving aromatic aldehydes similar to this compound. This data is intended to serve as a general guideline.
| Reaction Type | Aldehyde | Amine/Ketone/Ylide | Reducing Agent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reductive Amination | p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-catalyst | Methanol | 100 | 4 | 72-96[17] |
| Reductive Amination | p-Chlorobenzaldehyde | n-Butylamine | H₂/Co-catalyst | Methanol | 100 | 4 | 60-89[17] |
| Reductive Amination | Aromatic Aldehydes | Various Amines | NaBH₄/CeCl₃·7H₂O | Solvent-free | Room Temp. | 1-2 | 80-95[18] |
| Claisen-Schmidt | Benzaldehyde | Acetophenone | NaOH | Ethanol/Water | Room Temp. | 0.5 | ~90 |
| Wittig Reaction | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | Room Temp. | 2 | High |
Experimental Protocols
Protocol 1: Reductive Amination of this compound with Methylamine
-
Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol. Add a solution of methylamine (1.1 equivalents) in methanol dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC. The disappearance of the aldehyde spot and the appearance of a new, less polar spot indicates imine formation.
-
Reduction: Once the imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Claisen-Schmidt Condensation of this compound with Acetone
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve this compound (2.2 equivalents) and acetone (1 equivalent) in ethanol.
-
Base Addition: While stirring, add a 10% aqueous solution of sodium hydroxide dropwise. A precipitate should begin to form.
-
Reaction: Continue stirring at room temperature for 30 minutes. If a precipitate does not form, gently warm the mixture.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[12]
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships in the reactions of this compound.
Caption: Workflow for the reductive amination of this compound.
Caption: The Cannizzaro disproportionation as a potential side reaction.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Cannizzaro Reaction | Reaction Mechanism of Cannizzaro Reaction [pw.live]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 9. byjus.com [byjus.com]
- 10. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 11. byjus.com [byjus.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Reaction Conditions for Homopiperonal
Welcome to the technical support center for the synthesis and optimization of homopiperonal (3,4-methylenedioxyphenylacetaldehyde). This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is homopiperonal, and how does it differ from the commonly synthesized piperonyl methyl ketone (MDP2P)?
Homopiperonal, or 3,4-methylenedioxyphenylacetaldehyde, is an aldehyde. It is structurally distinct from 3,4-methylenedioxyphenylpropan-2-one (MDP2P), also known as piperonyl methyl ketone (PMK), which is a ketone.[1] This is a critical distinction, as the most frequently discussed oxidation of safrole, the Wacker oxidation, typically yields the ketone (MDP2P), not the aldehyde.[1][2][3] Synthesizing the aldehyde requires specific strategies that favor anti-Markovnikov addition or homologation from a different precursor.
Q2: What are the primary synthetic routes to homopiperonal (the aldehyde)?
Synthesizing the aldehyde requires avoiding the ketone formation. Key strategies include:
-
Hydroboration-Oxidation of Safrole: This classic method achieves anti-Markovnikov hydration of the terminal alkene (safrole) to produce the corresponding primary alcohol, which can then be oxidized to homopiperonal.
-
Rearrangement/Cleavage Reactions: Certain precursors can be synthesized to undergo specific rearrangements that yield the aldehyde. One documented method involves the cupric chloride-mediated rearrangement of a methyl sulfoxide derivative.
-
Homologation of Piperonal: Starting with piperonal (3,4-methylenedioxybenzaldehyde), a one-carbon homologation sequence (e.g., via the Darzens reaction or Wittig reaction followed by cleavage) can be employed to extend the carbon chain and introduce the acetaldehyde functionality.[4]
Q3: What are the most critical parameters to control during the synthesis?
The successful synthesis of homopiperonal hinges on precise control of several parameters:
-
Temperature: Aldehyde products can be prone to side reactions like aldol condensations or decomposition at elevated temperatures. Maintaining the recommended temperature is crucial.[5]
-
Reagent Purity: The purity of starting materials, solvents, and catalysts is paramount. Impurities can lead to side reactions, catalyst poisoning, and low yields.[5][6]
-
Stoichiometry: The molar ratios of reactants and catalysts must be carefully measured to ensure complete conversion and minimize byproducts.
-
Atmosphere: Homopiperonal, like many aldehydes, is susceptible to oxidation by atmospheric oxygen, which can convert it to the corresponding carboxylic acid. Performing the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
Q4: How can I effectively monitor the reaction's progress?
Regular monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively tracking the consumption of the starting material and the appearance of the product. A co-spot of the starting material alongside the reaction mixture is recommended for accurate comparison.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, GC-MS can be used to determine the relative concentrations of reactants, products, and byproducts over time.
Q5: Why is my aldehyde product unstable, and how should I handle and store it?
Aldehydes are inherently reactive and can be unstable.
-
Auto-oxidation: In the presence of air, aldehydes can oxidize to carboxylic acids.
-
Polymerization: Trace amounts of acid or base can catalyze aldol condensation or polymerization, leading to the formation of tars and a decrease in purity.
-
Handling and Storage: Workup should be performed promptly and, if possible, under an inert atmosphere. The purified product should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon), at a low temperature (in a freezer) to minimize degradation.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of homopiperonal.
Problem Area 1: Low or No Yield
Q: My reaction is not working. I am only recovering the starting material. What are the likely causes?
A: This issue typically points to a problem with the reaction initiation or conditions.
-
Possible Causes:
-
Inactive Catalyst: The catalyst (e.g., Palladium(II) chloride, cupric chloride) may be old, hydrated, or of poor quality.
-
Impure Reagents/Solvents: Water or other impurities in the solvent or starting material can inhibit the reaction, especially if organometallic reagents are involved.[5]
-
Incorrect Temperature: The reaction may have a specific activation temperature that has not been reached. Conversely, some reactions require cryogenic temperatures that may have risen prematurely.
-
Insufficient Reaction Time: The reaction may simply be slow and require more time to proceed to completion.
-
-
Solutions:
-
Use a fresh, anhydrous catalyst from a reliable source.
-
Ensure all solvents are appropriately dried before use. Purify starting materials if their quality is uncertain.
-
Carefully monitor and control the reaction temperature using a suitable bath (ice, dry ice/acetone, or oil bath).
-
Monitor the reaction by TLC or GC-MS to confirm that it is truly stalled before concluding that it has failed.
-
Q: My reaction works, but the yield is consistently low. Where am I losing my product?
A: Low yields can result from incomplete reactions, side reactions, or loss of product during the workup and purification stages.[7][8]
-
Possible Causes:
-
Side Reactions: The starting material or product may be participating in unintended reactions, reducing the amount of desired product formed.
-
Product Degradation: The aldehyde product may be degrading under the reaction or workup conditions (e.g., due to heat, air, or incompatible pH).
-
Mechanical Losses: Significant amounts of product can be lost during transfers, extractions, and chromatography.[5]
-
Incomplete Reaction: The reaction may have reached equilibrium or stalled before all the starting material was consumed.
-
-
Solutions:
-
Consult the "Impure Product & Side Reactions" section below to identify and mitigate potential side reactions.
-
Modify the workup procedure. Use mild aqueous solutions for extraction, minimize exposure to air, and work quickly.
-
Ensure careful technique during product isolation. Thoroughly rinse all glassware that contained the product and be meticulous during transfers.[7]
-
Re-evaluate the reaction time and temperature. If the reaction has stalled, adding more of a key reagent (if appropriate for the mechanism) may drive it to completion.
-
Problem Area 2: Impure Product & Side Reactions
Q: My final product is impure. What are the common side products in homopiperonal synthesis?
A: The nature of impurities is highly dependent on the synthetic route chosen. However, some common possibilities include:
-
Over-oxidation: The target aldehyde can be oxidized further to the corresponding carboxylic acid (3,4-methylenedioxyphenylacetic acid).
-
Isomerization/Rearrangement Products: Depending on the precursor, unintended molecular rearrangements can occur. For instance, in the Wacker oxidation of safrole, the primary product is the ketone (MDP2P), which would be a major impurity if the goal was the aldehyde.[2][3]
-
Aldol Products/Polymers: As an aldehyde, homopiperonal can react with itself via aldol condensation, especially in the presence of acidic or basic residues, leading to higher molecular weight impurities or tars.
-
Unreacted Starting Material: Incomplete conversion will leave the starting material in the final product.
Q: How can I minimize the formation of these impurities?
A: Minimizing side products requires careful optimization and control.
-
Strict Temperature Control: Avoid excessive temperatures that can promote side reactions or decomposition.
-
Use of Inert Atmosphere: Conducting the reaction under nitrogen or argon can prevent air-oxidation of the aldehyde.
-
Careful Reagent Choice: Use the mildest possible reagents that will effect the desired transformation (e.g., for an oxidation step, choose a reagent known for stopping at the aldehyde stage, like PCC or a Swern oxidation).
-
Immediate Purification: Purify the crude product as soon as possible after the workup to prevent degradation or polymerization upon standing.
Table 1: Key Parameters for Optimization of Homopiperonal Synthesis
| Parameter | Potential Impact | Optimization Strategy |
| Solvent | Affects solubility, reaction rate, and can participate in side reactions. | Screen a variety of aprotic solvents (e.g., THF, Dichloromethane, Toluene, Acetonitrile). Ensure the solvent is anhydrous if required by the reaction mechanism. |
| Temperature | Controls reaction rate versus side reaction rate. Aldehydes are often heat-sensitive. | Start with the literature-reported temperature. If the yield is low, try incrementally increasing or decreasing the temperature while monitoring by TLC. |
| Catalyst/Reagent | The choice of catalyst or reagent is fundamental to the transformation. | For oxidations, compare mild reagents (PCC, PDC, Swern, Dess-Martin). For Pd-catalyzed reactions, screen different ligands or counter-ions. |
| Concentration | Can influence reaction order and the rate of bimolecular side reactions. | Run the reaction at the concentration reported in literature first. If side reactions like polymerization are an issue, try running the reaction under more dilute conditions. |
| Reaction Time | Insufficient time leads to incomplete conversion; excessive time can lead to product degradation. | Monitor the reaction periodically (e.g., every hour) by TLC or GC. Quench the reaction once the starting material is consumed and before significant byproduct formation occurs. |
| pH (Workup) | Traces of acid or base can catalyze degradation or polymerization of the aldehyde product. | Use buffered or neutral washes during the aqueous workup. Ensure all glassware is free of acidic or basic residues. |
Experimental Protocols
Protocol 1: Synthesis via Sulfoxide Rearrangement
This protocol is adapted from a known synthesis of (3,4-methylenedioxyphenyl)acetaldehyde.
Materials:
-
Methyl 2-(3,4-methylenedioxyphenyl)-1-methylthioethyl sulfoxide
-
Cupric chloride dihydrate (CuCl₂·2H₂O)
-
1,2-Dimethoxyethane (DME)
-
Methylene chloride (DCM)
-
Silica gel for column chromatography
-
Benzene (or a safer alternative like Toluene/Hexanes mixture)
Procedure:
-
Dissolve 2.08 g of methyl 2-(3,4-methylenedioxyphenyl)-1-methylthioethyl sulfoxide in 20 mL of 1,2-dimethoxyethane in a round-bottom flask equipped with a reflux condenser.
-
Add 1.71 g of cupric chloride dihydrate to the solution.
-
Heat the solution to reflux and maintain for 15 minutes. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, remove the solvent by evaporation under reduced pressure (rotary evaporator).
-
Add 50 mL of methylene chloride to the residue. A solid (insoluble water and copper salts) will precipitate.
-
Remove the insoluble material by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography using silica gel and a suitable eluent (e.g., benzene or a toluene/hexanes gradient) to yield pure homopiperonal. The reported yield for this procedure is approximately 45%.
Protocol 2: Conceptual Synthesis via Hydroboration-Oxidation of Safrole
This is a conceptual two-step protocol based on standard organic chemistry transformations to achieve the anti-Markovnikov conversion of safrole to homopiperonal.
Step A: Hydroboration-Oxidation to form 2-(3,4-methylenedioxyphenyl)ethanol
-
Under an inert atmosphere (N₂ or Ar), dissolve safrole in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of borane-THF complex (BH₃·THF) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for several hours until TLC analysis indicates complete consumption of safrole.
-
Slowly and carefully quench the reaction by the dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 3M NaOH).
-
Add hydrogen peroxide (30% H₂O₂) dropwise, ensuring the temperature does not rise excessively (use an ice bath).
-
After the addition is complete, stir the mixture for several hours at room temperature or with gentle heating (e.g., 50 °C) to complete the oxidation.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the resulting alcohol by column chromatography.
Step B: Oxidation of the Alcohol to Homopiperonal
-
Dissolve the purified 2-(3,4-methylenedioxyphenyl)ethanol from Step A in anhydrous dichloromethane (DCM).
-
Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and filter the mixture through a pad of silica gel or Celite to remove the oxidant byproducts.
-
Wash the filter pad with additional DCM.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield homopiperonal.
Visual Guides
Diagram 1: General Experimental Workflow
Caption: General workflow for the synthesis of homopiperonal.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Diagram 3: Synthetic Pathway Comparison
Caption: Comparison of pathways to the ketone vs. the aldehyde.
References
- 1. 3,4-Methylenedioxyphenylpropan-2-one - Wikipedia [en.wikipedia.org]
- 2. Synthesis by-products from the Wacker oxidation of safrole in methanol using rho-benzoquinone and palladium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperonal - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
safe handling and storage of 1,3-Benzodioxol-5-ylacetaldehyde
This guide provides comprehensive safety, handling, and storage information for 1,3-Benzodioxol-5-ylacetaldehyde, intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Accidental Spill | Improper handling, container failure. | Evacuate the area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Absorb the spill with an inert material such as dry sand or earth.[1] Place the absorbed material into a sealed container for chemical waste disposal.[1] Ventilate the area. Do not allow the substance to enter drains or waterways.[1] |
| Skin or Eye Contact | Inadequate PPE, accidental splashing. | For eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[2] Seek immediate medical attention.[2] For skin contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[2] Seek medical attention if irritation develops.[2] |
| Inhalation of Vapors | Poor ventilation, heating the substance. | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[3] Seek immediate medical attention.[3] |
| Fire | Exposure to ignition sources, improper storage. | Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[3] A water spray can be used to cool fire-exposed containers.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1] |
Frequently Asked Questions (FAQs)
What are the primary hazards associated with this compound? This substance is considered hazardous. It may be harmful if swallowed or in contact with skin, can cause skin and serious eye irritation, and may lead to respiratory irritation.[2][4] It is also suspected of causing genetic defects and may cause cancer.[4]
What personal protective equipment (PPE) should be worn when handling this chemical? It is essential to wear appropriate PPE, including chemical safety goggles or a face shield, protective gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin exposure.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4] If vapors or aerosols are generated, a NIOSH/MSHA-approved respirator should be used.[2]
How should this compound be stored? Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from heat, sparks, open flames, and other sources of ignition.[4] It should also be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2]
What are the known incompatibilities for this substance? Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[2]
What should I do in case of accidental ingestion? Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention or contact a poison control center.[2]
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H8O3 |
| Molecular Weight | 164.16 g/mol |
| Flash Point | 113.9°C[5] |
| Boiling Point | 172 - 173 °C @ 760 mmHg (for the related compound 1,3-Benzodioxole)[3] |
| Specific Gravity | 1.060 (for the related compound 1,3-Benzodioxole)[3] |
| Appearance | Light yellow liquid (for the related compound 1,3-Benzodioxole)[3] |
Exposure Control and Personal Protection
| Parameter | Specification |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood.[2] Ensure eyewash stations and safety showers are nearby.[2] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] |
Experimental Protocols
General Handling Protocol
-
Before starting any experiment, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Wear all required personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Ground and bond containers and receiving equipment when transferring the substance to prevent static discharge.[4]
-
Avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe vapors or mists.[2]
-
Keep the container tightly closed when not in use.[2]
-
After handling, wash hands and any exposed skin thoroughly.[3]
Spill Clean-up Protocol
-
Immediately evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and then wash with soap and water.
-
Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
Visualizations
References
preventing polymerization of 1,3-Benzodioxol-5-ylacetaldehyde
Technical Support Center: 1,3-Benzodioxol-5-ylacetaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound, also known as Piperonylacetaldehyde or Helional, is an aromatic aldehyde. Like many aldehydes, it is susceptible to polymerization, primarily through aldol condensation reactions. This process is often catalyzed by acidic or basic impurities, exposure to light, and elevated temperatures. The aldehyde group is highly reactive and can self-condense, leading to the formation of higher molecular weight oligomers and polymers, which may appear as cloudiness, precipitates, or a significant increase in viscosity.
Q2: How can I visually identify if my this compound has started to polymerize?
Signs of polymerization include:
-
Cloudiness or turbidity: The initially clear liquid may become opaque.
-
Precipitate formation: Solid particles may become visible in the solution.
-
Increased viscosity: The sample may become thicker and less mobile.
-
Color change: A noticeable change in color, often to a yellowish or brownish hue, can indicate degradation and polymerization.
Q3: What are the immediate steps I should take if I suspect polymerization has begun?
If you observe signs of polymerization, it is crucial to prevent its progression. The polymerized material can be difficult to remove and may interfere with your experiments.
-
Isolate the container: Separate the affected vial or bottle from your main stock to prevent cross-contamination.
-
Cool the sample: Immediately place the container in a refrigerator or an ice bath to slow down the reaction rate.
-
Evaluate for use: Depending on the extent of polymerization, the material may be unsuitable for your application. If only minor cloudiness is observed, it might be possible to purify the remaining monomer, but this is often not practical for small quantities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid polymerization upon opening a new bottle | Exposure to air and moisture, leading to oxidation and catalysis. | Purge the headspace of the bottle with an inert gas (e.g., argon or nitrogen) before resealing. Store in a desiccator. |
| Polymerization during a reaction | Incompatible reaction conditions (e.g., presence of strong acids or bases, high temperatures). | Buffer the reaction mixture to maintain a neutral pH. Run the reaction at the lowest feasible temperature. |
| Sample becomes viscous during storage | Improper storage conditions (e.g., exposure to light, elevated temperatures). | Store the material at the recommended temperature (2-8°C) in an amber vial to protect it from light. |
| Inconsistent results in experiments | Use of partially polymerized material. | Always use fresh, clear material for experiments. If you suspect polymerization, use a fresh, unopened bottle or purify the aldehyde before use. |
Experimental Protocols
Protocol 1: Short-Term Storage of this compound
This protocol outlines the recommended procedure for storing this compound for daily or weekly use to minimize degradation and polymerization.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
-
Refrigerator (2-8°C)
-
Desiccator
Procedure:
-
Upon receipt, inspect the material for any signs of polymerization.
-
If the original container is large, aliquot the desired amount for short-term use into a smaller amber glass vial.
-
Before sealing the vial, gently flush the headspace with a stream of inert gas for 10-15 seconds to displace any air.
-
Tightly seal the vial with the PTFE-lined cap.
-
Place the vial in a refrigerator maintained at 2-8°C.
-
For added protection against moisture, the vial can be stored inside a desiccator within the refrigerator.
Protocol 2: Monitoring for Polymerization using Thin-Layer Chromatography (TLC)
This protocol provides a quick and effective method to check for the presence of polymers in your this compound sample.
Materials:
-
This compound sample
-
TLC plate (silica gel 60 F254)
-
Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde stain)
-
Capillary tubes for spotting
Procedure:
-
Prepare the TLC developing chamber by adding the developing solvent to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 15 minutes.
-
Dissolve a small amount of your this compound sample in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil.
-
Allow the plate to air dry.
-
Visualize the spots under a UV lamp. The pure aldehyde should appear as a single spot.
-
If desired, further visualize the plate by dipping it into a p-anisaldehyde staining solution and gently heating it with a heat gun.
-
The presence of multiple spots, especially near the baseline, indicates the presence of impurities or polymers.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of polymerization and other degradation reactions. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation, which can initiate polymerization. |
| Light Exposure | Store in amber vials | Protects the compound from light-induced degradation. |
| pH | Neutral | Avoids acid or base-catalyzed polymerization. |
Diagrams
Caption: Logical workflow for preventing polymerization.
Caption: Troubleshooting flowchart for sample evaluation.
Technical Support Center: Scaling Up Homopiperonal Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of homopiperonal (3,4-methylenedioxyphenylacetaldehyde).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for homopiperonal production starting from piperonal?
A1: The most frequently explored synthetic routes for converting piperonal to homopiperonal include the Darzens condensation, the Wittig reaction, and a multi-step approach involving a Grignard reaction followed by oxidation. Each method offers distinct advantages and challenges in a laboratory and scale-up setting.
Q2: I am experiencing low yields in my homopiperonal synthesis. What are the likely causes?
A2: Low yields can stem from several factors depending on the chosen synthetic route. Common issues include incomplete reactions, formation of side products, and degradation of the product during workup or purification. For instance, in the Wittig reaction, the presence of moisture can deactivate the ylide reagent, leading to poor conversion. In the Darzens condensation, improper base selection or temperature control can lead to side reactions.
Q3: What are the typical impurities I should expect, and how can I detect them?
A3: Common impurities include unreacted starting materials (e.g., piperonal), byproducts specific to the reaction (e.g., triphenylphosphine oxide from the Wittig reaction, or glycidic ester derivatives from the Darzens condensation), and degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying and quantifying these impurities.[1][2][3][4][5][6][7][8][9][10][11][12]
Q4: Are there any known biological signaling pathways involving homopiperonal?
A4: While direct modulation of specific signaling pathways by homopiperonal itself is not extensively documented in publicly available literature, its derivatives are of interest in drug development. For example, some heterocyclic derivatives have been investigated as P-glycoprotein inhibitors, which plays a role in multidrug resistance in cancer by effluxing therapeutic agents. The core structure of homopiperonal can be found in various natural products and synthetic compounds that may interact with biological targets. Further research is needed to elucidate direct signaling interactions.
Troubleshooting Guides
Darzens Condensation Route
Issue: Low yield of the intermediate glycidic ester.
| Potential Cause | Troubleshooting Step |
| Inefficient base: The chosen base (e.g., sodium ethoxide) may not be strong enough or may be partially decomposed. | Use a freshly prepared or properly stored strong base like sodium amide or potassium tert-butoxide. Ensure anhydrous conditions as these bases are moisture-sensitive.[1][13][14] |
| Incorrect reaction temperature: The reaction is exothermic, and elevated temperatures can promote side reactions.[13] | Maintain the reaction temperature between 15-20°C using an ice bath.[13] |
| Side reactions: Formation of byproducts such as chlorocinnamic esters can occur.[13] | Ensure slow, controlled addition of the base to the reaction mixture to minimize localized high concentrations and temperature spikes. |
Issue: Difficulty in the hydrolysis and decarboxylation of the glycidic ester.
| Potential Cause | Troubleshooting Step |
| Incomplete hydrolysis: The ester may not be fully hydrolyzed to the corresponding glycidic acid salt. | Use a slight excess of a strong base (e.g., sodium hydroxide) and ensure adequate reaction time. |
| Decomposition during decarboxylation: The glycidic acid can be unstable at high temperatures, leading to unwanted byproducts. | Perform the decarboxylation at the lowest effective temperature. In some cases, acidification followed by heating in a suitable solvent can be effective. |
Wittig Reaction Route
Issue: Low conversion of piperonal.
| Potential Cause | Troubleshooting Step |
| Deactivated Wittig reagent: The phosphorus ylide is highly reactive and sensitive to moisture and air. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficiently strong base: A strong base is required to deprotonate the phosphonium salt to form the ylide. | Use a strong base such as n-butyllithium, sodium hydride, or potassium tert-butoxide.[2][15] |
| Steric hindrance: While less of a concern with piperonal, bulky substrates can react slowly. | Ensure adequate reaction time and consider using a more reactive phosphonium salt if necessary. |
Issue: Difficult removal of triphenylphosphine oxide byproduct.
| Potential Cause | Troubleshooting Step |
| High solubility of the byproduct: Triphenylphosphine oxide can be soluble in many organic solvents, making its removal by simple extraction challenging. | After the reaction, triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane or pentane and filtering. Column chromatography is often the most effective method for complete removal. |
Grignard Reaction Route
Issue: Low yield of homopiperonyl alcohol.
| Potential Cause | Troubleshooting Step |
| Decomposition of the Grignard reagent: Grignard reagents are highly reactive with protic sources like water. | Use anhydrous solvents (e.g., dry diethyl ether or THF) and ensure all glassware is flame-dried before use. Conduct the reaction under an inert atmosphere. |
| Side reactions with the starting material: If starting from a piperonyl halide, Wurtz coupling can be a side reaction. | Add the piperonyl halide slowly to the magnesium turnings to maintain a controlled reaction rate. |
| Incorrect stoichiometry: An insufficient amount of ethylene oxide will lead to incomplete conversion of the Grignard reagent. | Use a slight excess of ethylene oxide, which is a gas at room temperature and should be handled with appropriate safety precautions. |
Issue: Over-oxidation or byproduct formation during the oxidation of homopiperonyl alcohol.
| Potential Cause | Troubleshooting Step |
| Harsh oxidizing agent: Strong oxidizing agents can lead to the formation of the corresponding carboxylic acid (homopiperonylic acid). | Use a mild oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation. |
| Incomplete reaction: Insufficient oxidizing agent or reaction time will result in residual alcohol in the final product. | Monitor the reaction progress using TLC or GC to ensure complete conversion. |
Data Presentation: Comparison of Synthetic Routes
| Parameter | Darzens Condensation | Wittig Reaction | Grignard Route |
| Starting Materials | Piperonal, Ethyl chloroacetate, Base (e.g., NaOEt, NaNH₂)[1] | Piperonal, Methoxymethyltriphenylphosphonium chloride, Strong Base (e.g., n-BuLi, KOtBu)[2][15] | Piperonyl halide, Magnesium, Ethylene oxide, Oxidizing agent |
| Typical Yields (Lab Scale) | 60-70% (for the glycidic ester)[13] | Can be high (>90% for similar aldehydes) but variable for homopiperonal itself[2] | Generally moderate to good, dependent on the efficiency of both steps. |
| Key Byproducts | Glycidic acid derivatives, chlorocinnamic esters[13] | Triphenylphosphine oxide | Wurtz coupling products, homopiperonylic acid (from over-oxidation) |
| Purification Challenges | Separation of diastereomers of the glycidic ester, removal of unreacted starting materials. | Removal of triphenylphosphine oxide. | Multi-step purification required for the alcohol intermediate and the final aldehyde. |
| Scalability Concerns | Exothermic nature of the initial condensation requires careful temperature control. Handling of sodium amide can be hazardous.[13] | Cost and stoichiometry of the Wittig reagent. Removal of large quantities of triphenylphosphine oxide. | Handling of Grignard reagents and ethylene oxide at large scale requires specialized equipment and safety protocols. |
Experimental Protocols
Protocol 1: Synthesis of Homopiperonal via Wittig Reaction (Illustrative)
This protocol is a general illustration for the synthesis of an enol ether from an aldehyde, which is a key step in one potential Wittig route to homopiperonal.
-
Preparation of the Ylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).[15]
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of a strong base, such as potassium tert-butoxide (1.2 equivalents), in anhydrous THF.[15]
-
Stir the resulting ylide solution at 0°C for 30-60 minutes.
-
Wittig Reaction: Dissolve piperonal (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Enol Ether: Purify the crude product by column chromatography on silica gel.
-
Hydrolysis to Aldehyde: The resulting enol ether can then be hydrolyzed under acidic conditions to yield homopiperonal.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield in Homopiperonal Synthesis
Caption: Troubleshooting workflow for low homopiperonal yield.
Experimental Workflow for Homopiperonal Synthesis via Wittig Reaction
Caption: Workflow for homopiperonal synthesis via Wittig reaction.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 10. Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Homopiperonal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of homopiperonal. Due to the limited availability of directly validated methods for homopiperonal, this document leverages validated methods for the closely related and structurally similar compound, piperonal, and its derivative, piperine. The provided data and protocols serve as a robust starting point for developing and validating analytical methods tailored to homopiperonal. It is imperative that any method adapted from this guide be fully validated for its intended use with homopiperonal to ensure accuracy, precision, and reliability.
Comparison of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods reported for piperonal and piperine, which are anticipated to have comparable performance for homopiperonal upon method adaptation and validation.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 (Piperine)[1][2] | Method 2 (Piperine)[3] | Method 3 (Piperine)[4] | Method 4 (Piperine)[5] |
| Column | Luna C18 | Agilent C18 (250 mm x 4.6 mm, 5 µm) | C18 | C18 (250x4 mm, 5 µ) |
| Mobile Phase | Acetonitrile: 0.01% Ortho Phosphoric Acid (60:40, v/v; pH 3) | 0.1M K2HPO4 buffer (pH 3.5): Acetonitrile (60:40, v/v) | Potassium Dihydrogen Orthophosphate buffer (pH 6.5): Acetonitrile (30:70, v/v) | Acetonitrile: Water: Acetic acid (60:39.5:0.5) |
| Flow Rate | 1 mL/min | Not Specified | 1 mL/min | 1.0 ml/min |
| Detection | UV at 340 nm | Photodiode Array (PDA) at 238 nm | UV at 341 nm | UV at 340 nm |
| Linearity (r²) | > 0.999 | 0.9992 | Not Specified | > 0.99 |
| Concentration Range | 0.5 - 20 µg/mL | 2.5 - 7.5 µg/mL | Not Specified | 0.1 - 0.8 ug |
| LOD | 0.015 µg/mL | 0.074 µg/mL | 0.107 ng/ml | Not Specified |
| LOQ | 0.044 µg/mL | 0.248 µg/mL | 0.325 ng/ml | Not Specified |
| Accuracy (% Recovery) | 99.04 - 101.93% | Not Specified | Not Specified | 99.29% |
| Precision (% RSD) | < 2% | Not Specified | Not Specified | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
Currently, there is a lack of comprehensive published and validated GC-MS methods for the quantitative analysis of homopiperonal or piperonal with detailed performance characteristics. However, GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like homopiperonal. A general workflow and key considerations for developing a validated GC-MS method are provided in the experimental protocols section.
Experimental Protocols
HPLC-UV Method for the Analysis of Piperine (Adaptable for Homopiperonal)
This protocol is based on a validated stability-indicating RP-HPLC method for piperine[1][2].
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.
2. Chromatographic Conditions:
-
Column: Luna C18 (or equivalent)
-
Mobile Phase: Acetonitrile and 0.01% ortho-phosphoric acid in water (60:40, v/v), adjusted to pH 3.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 340 nm (Note: The optimal wavelength for homopiperonal should be determined).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve homopiperonal reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
Sample Solution: Dissolve the sample containing homopiperonal in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (to be performed for homopiperonal):
-
Specificity: Analyze blank samples, a homopiperonal standard, and a sample matrix to ensure no interference at the retention time of homopiperonal.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of homopiperonal standard into a sample matrix at three different concentration levels. The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition, pH, temperature) to assess the method's reliability.
GC-MS Method Development and Validation Considerations for Homopiperonal
The following provides a general framework for developing a quantitative GC-MS method for homopiperonal.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electron Ionization - EI).
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the analysis of compounds like homopiperonal.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: An initial temperature hold followed by a temperature ramp to an appropriate final temperature to ensure good separation and peak shape.
-
Transfer Line Temperature: Should be high enough to prevent condensation of the analyte.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity. Characteristic ions for homopiperonal need to be identified from its mass spectrum.
4. Sample Preparation:
-
Samples may require extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and may need derivatization to improve volatility and thermal stability, although this is often not necessary for homopiperonal.
5. Method Validation:
-
The same validation parameters as described for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) must be thoroughly evaluated for the GC-MS method.
Visualizations
Caption: HPLC analysis workflow for homopiperonal.
Caption: GC-MS analysis workflow for homopiperonal.
Caption: Key parameters for analytical method validation.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. ViewArticleDetail [ijpronline.com]
- 4. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. florajournal.com [florajournal.com]
A Comparative Guide to the Spectroscopic Data of 1,3-Benzodioxol-5-ylacetaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 1,3-Benzodioxol-5-ylacetaldehyde, also known as homopiperonal, and its structurally related analogs. Due to the limited availability of public domain experimental spectra for this compound, this guide leverages data from closely related and commercially available compounds, namely Phenylacetaldehyde and Piperonal, to infer and understand the expected spectroscopic characteristics. This information is crucial for researchers in drug discovery and organic synthesis for the positive identification and characterization of this compound.
Chemical Structures Overview
The following diagram illustrates the structural relationship between this compound and the selected analogs for comparison.
Caption: Structural relationship of the target compound and its analogs.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Phenylacetaldehyde and Piperonal. These values provide a baseline for interpreting the spectra of this compound.
¹H NMR Data (Proton Nuclear Magnetic Resonance)
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Phenylacetaldehyde | - | 9.7 (t, 1H, CHO), 7.3 (m, 5H, Ar-H), 3.7 (d, 2H, CH₂)[1] |
| Piperonal | CDCl₃ | 9.82 (s, 1H, CHO), 7.42 (dd, 1H, Ar-H), 7.34 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.09 (s, 2H, O-CH₂-O)[2] |
| 1,3-Benzodioxole (parent) | CDCl₃ | 6.75 (m, 4H, Ar-H), 5.92 (s, 2H, O-CH₂-O)[3] |
Expected Data for this compound: Based on the analogs, the ¹H NMR spectrum of this compound is expected to show a triplet for the aldehydic proton around 9.7 ppm, a doublet for the methylene protons adjacent to the aldehyde around 3.6 ppm, signals for the aromatic protons between 6.7 and 7.4 ppm, and a characteristic singlet for the methylenedioxy protons around 6.0 ppm.
¹³C NMR Data (Carbon-13 Nuclear Magnetic Resonance)
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Phenylacetaldehyde | - | 201.9 (CHO), 138.9 (Ar-C), 129.4 (Ar-CH), 128.7 (Ar-CH), 126.9 (Ar-CH), 50.4 (CH₂)[4] |
| 1,3-Benzodioxole (parent) | - | 147.9, 147.0, 121.8, 108.4, 108.2, 101.2[5] |
Expected Data for this compound: The ¹³C NMR spectrum is anticipated to show a signal for the aldehydic carbon above 200 ppm. The methylene carbon adjacent to the aldehyde will likely appear around 50 ppm. The aromatic carbons of the benzodioxole ring are expected in the 100-150 ppm range, with the characteristic methylenedioxy carbon signal around 101 ppm.
IR Data (Infrared Spectroscopy)
| Compound | Phase | Key Absorptions (cm⁻¹) |
| Piperonal | - | 1675 (C=O stretching), 1581 & 1496 (aromatic C=C stretching)[6][7] |
| 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one | - | 1643 (C=O stretching)[8] |
| 1,3-Benzodioxole-5-carboxylic acid | Gas Phase | Strong C=O and aromatic absorptions are present.[9][10] |
Expected Data for this compound: The IR spectrum should prominently feature a strong carbonyl (C=O) stretching band for the aldehyde group, typically in the range of 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also expected, along with C-O stretches associated with the dioxole ring.
Mass Spectrometry Data
| Compound | Ionization Method | Key m/z values |
| Phenylacetaldehyde | GC-MS | 91, 120[4][11] |
| Piperonal | Electron Ionization | 150 (M+), 149, 121, 93, 65[6][7] |
| 1,3-Benzodioxole-5-propanal, α-methyl- | - | Molecular Weight: 192.2112[12][13] |
Expected Data for this compound: With a molecular weight of 164.16 g/mol , the mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 164. Fragmentation patterns would likely involve the loss of CO (28 Da) and cleavage of the side chain.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram outlines a typical workflow for the spectroscopic analysis and identification of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,3-Benzodioxole(274-09-9) 13C NMR spectrum [chemicalbook.com]
- 6. Piperonal [webbook.nist.gov]
- 7. Piperonal [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
- 10. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
- 11. Phenylacetaldehyde | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,3-Benzodioxole-5-propanal, α-methyl- [webbook.nist.gov]
- 13. 1,3-Benzodioxole-5-propanal, α-methyl- [webbook.nist.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1,3-Benzodioxol-5-ylacetaldehyde with two structurally related aldehydes: benzaldehyde and phenylacetaldehyde. This analysis is based on established principles of organic chemistry, supported by available experimental data for related compounds. The guide is intended to inform researchers on the relative reactivity of these compounds, which is crucial for their application in organic synthesis and drug development.
Introduction to Aldehyde Reactivity
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric factors. Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity and thus enhance reactivity towards nucleophiles. Conversely, electron-donating groups decrease electrophilicity and reactivity. Steric hindrance around the carbonyl group can also impede nucleophilic attack, reducing the reaction rate.
The three aldehydes under comparison are:
-
This compound: An aromatic aldehyde with a methylene spacer and an electron-donating 1,3-benzodioxole (methylenedioxy) group.
-
Benzaldehyde: The simplest aromatic aldehyde, serving as a baseline for comparison.
-
Phenylacetaldehyde: An aromatic aldehyde with a methylene spacer between the phenyl ring and the carbonyl group.
Theoretical Comparison of Reactivity
Based on the principles of electronic and steric effects, a qualitative prediction of the relative reactivity of these three aldehydes can be made.
-
Electronic Effects: The 1,3-benzodioxole group is known to be electron-donating due to the resonance effect of the oxygen atoms. This effect increases the electron density on the aromatic ring and, through the methylene spacer, can slightly decrease the electrophilicity of the carbonyl carbon in this compound compared to phenylacetaldehyde. The phenyl group in phenylacetaldehyde has a weaker inductive and resonance effect on the carbonyl carbon due to the insulating methylene spacer compared to the direct conjugation in benzaldehyde. Aromatic aldehydes, in general, are less reactive than aliphatic aldehydes because the aromatic ring can donate electron density to the carbonyl group through resonance, thus reducing its electrophilicity[1][2][3].
-
Steric Effects: Benzaldehyde, with the carbonyl group directly attached to the compact phenyl ring, is the least sterically hindered of the three. Both this compound and phenylacetaldehyde have a methylene spacer, which increases the distance between the bulky aromatic ring and the reaction center, potentially reducing steric hindrance compared to a hypothetical scenario where the benzodioxole or a larger alkyl group were directly attached to the carbonyl.
Considering these factors, the expected order of reactivity towards nucleophilic addition is:
Phenylacetaldehyde > this compound > Benzaldehyde
Phenylacetaldehyde is predicted to be the most reactive due to the insulating effect of the methylene spacer reducing the electron-donating resonance effect of the phenyl ring. This compound is expected to be slightly less reactive than phenylacetaldehyde due to the electron-donating nature of the benzodioxole group. Benzaldehyde is the least reactive due to the direct conjugation of the phenyl ring with the carbonyl group, which significantly reduces the electrophilicity of the carbonyl carbon.
Quantitative Data Comparison
Below is a table summarizing the expected relative reactivity based on theoretical principles and data from related compounds.
| Aldehyde | Structure | Key Structural Features | Expected Relative Reactivity (towards Nucleophiles) |
| This compound | Aromatic, Methylene Spacer, Electron-Donating Benzodioxole Group | Intermediate | |
| Benzaldehyde | Aromatic, Direct Carbonyl-Ring Conjugation | Low | |
| Phenylacetaldehyde | Aromatic, Methylene Spacer | High |
Experimental Protocols
To quantitatively compare the reactivity of these aldehydes, a standardized experimental protocol is necessary. A common method for assessing aldehyde reactivity is to monitor the rate of a nucleophilic addition reaction, such as the formation of a cyanohydrin or a bisulfite adduct. Below is a representative experimental protocol for a comparative kinetic study using UV-Vis spectrophotometry.
Experimental Protocol: Comparative Kinetics of Cyanohydrin Formation
This experiment measures the rate of reaction of the aldehydes with cyanide ion, a classic nucleophilic addition reaction. The disappearance of the aldehyde can be monitored by the decrease in its characteristic UV absorbance.
Materials:
-
This compound
-
Benzaldehyde
-
Phenylacetaldehyde
-
Potassium Cyanide (KCN) solution (e.g., 0.1 M in a buffered solution)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer-grade solvent (e.g., acetonitrile or ethanol)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each aldehyde (e.g., 10 mM) in the chosen spectrophotometer-grade solvent.
-
Prepare a stock solution of KCN (e.g., 1 M) in the buffer solution.
-
-
Determination of Analytical Wavelength (λmax):
-
For each aldehyde, record the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) where the cyanide adduct does not absorb significantly.
-
-
Kinetic Runs:
-
Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the buffer solution and the aldehyde stock solution to achieve a desired final concentration (e.g., 0.1 mM).
-
Initiate the reaction by adding a small, known volume of the KCN stock solution to achieve a desired final concentration (e.g., 10 mM).
-
Immediately start monitoring the decrease in absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time for each aldehyde.
-
Determine the initial rate of the reaction from the initial slope of the absorbance vs. time curve.
-
Assuming pseudo-first-order conditions (with a large excess of cyanide), the rate law can be expressed as: Rate = k_obs [Aldehyde]. The observed rate constant (k_obs) can be determined from the slope of a plot of ln(Absorbance) vs. time.
-
Compare the k_obs values for the three aldehydes to determine their relative reactivity.
-
Visualizing Reaction Workflow and Relationships
The following diagrams illustrate the general workflow for comparing aldehyde reactivity and the structural relationships influencing their electronic properties.
Caption: Workflow for the comparative kinetic study of aldehyde reactivity.
References
Comparative Guide to the Reaction Products of 1,3-Benzodioxol-5-ylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary reaction products derived from 1,3-Benzodioxol-5-ylacetaldehyde, an important precursor in the synthesis of various psychoactive compounds and other complex molecules. The focus is on the structural confirmation of these products, a comparison of synthetic methodologies, and the presentation of relevant experimental data.
Primary Conversion: Synthesis of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)
This compound, also known as helional, is a key starting material for the synthesis of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P), a crucial intermediate in the production of methylenedioxyphenethylamines like MDMA.[1][2] A notable synthetic route involves the formation of an enamine intermediate, which is subsequently oxidized.[3][4]
Caption: Synthesis of MDP2P from this compound.
Table 1: Comparison of Reagents for MDP2P Synthesis from Helional
| Reagent/Parameter | Method 1: Morpholine | Method 2: Proline Methyl Ester |
| Secondary Amine | Morpholine | Proline Methyl Ester |
| Catalyst | Copper (I) Chloride | Not specified, oxidation implied |
| Intermediate | Morpholine Enamine | Proline Methyl Ester Enamine |
| Key Advantage | Optimized method with established catalyst[3] | Demonstrates viability with other amines[4] |
This protocol is based on methods reported for the synthesis of MDP2P from helional.[3][4]
-
Enamine Formation: Dissolve this compound (helional) in a suitable aprotic solvent (e.g., toluene). Add a secondary amine, such as morpholine, to the solution. The mixture is heated to reflux with a Dean-Stark trap to remove water formed during the reaction, driving the equilibrium towards the enamine product.
-
Solvent Removal/Exchange: Once the enamine formation is complete (as monitored by an appropriate technique like TLC or GC), the solvent can be removed under reduced pressure.
-
Oxidative Cleavage: The crude enamine intermediate is dissolved in a suitable solvent. A catalyst, such as copper (I) chloride, is introduced, and the mixture is subjected to oxidative conditions to cleave the enamine and form MDP2P.[3]
-
Work-up and Purification: The reaction mixture is cooled and then quenched, for example, with an acidic solution. The product is extracted with an organic solvent (e.g., methylene chloride). The organic layer is washed, dried, and the solvent is evaporated to yield crude MDP2P, which can be further purified by distillation or chromatography.
Alternative Synthetic Routes to MDP2P
MDP2P is also commonly synthesized from safrole or its isomer, isosafrole, through oxidation. These alternative routes provide a basis for comparison with the helional-based synthesis.
References
Navigating Molecular Interactions: A Guide to Cross-Reactivity Studies of Homopiperonal
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of homopiperonal, a synthetic fragrance ingredient, and compares these approaches with alternative strategies. While specific experimental data on homopiperonal's cross-reactivity is not publicly available, this guide outlines the typical experimental workflows and data presentation that would be essential for such an investigation.
The Importance of Cross-Reactivity Profiling
Cross-reactivity, in the context of pharmacology, refers to the ability of a compound to bind to multiple, often structurally related, molecular targets such as receptors or enzymes. A high degree of cross-reactivity can lead to unintended physiological effects, complicating the development of selective therapeutic agents. Therefore, comprehensive cross-reactivity studies are a critical component of preclinical safety and toxicology assessments.
Hypothetical Cross-Reactivity Profile of Homopiperonal
Given its structural similarity to other aromatic aldehydes like piperonal (heliotropin), a hypothetical cross-reactivity study of homopiperonal would likely investigate its interaction with a panel of receptors and enzymes known to bind such compounds. These could include olfactory receptors, as well as enzymes involved in its metabolism, such as cytochrome P450s.
Experimental Methodologies for Assessing Cross-Reactivity
A thorough investigation of homopiperonal's cross-reactivity would involve a tiered approach, beginning with computational predictions and progressing to in vitro and potentially in vivo assays.
In Silico Screening
Initial assessment often begins with computational modeling to predict potential off-target interactions. These methods compare the structure of homopiperonal to libraries of known ligands for various receptors and enzymes.
In Vitro Assays
A battery of in vitro assays is essential to confirm and quantify any predicted interactions. These assays provide the core quantitative data for a cross-reactivity profile.
1. Receptor Binding Assays: These assays directly measure the affinity of homopiperonal for a panel of receptors. Radioligand binding assays are a common technique where homopiperonal competes with a radioactively labeled ligand known to bind a specific receptor.
2. Enzyme Inhibition Assays: To assess the effect of homopiperonal on enzymatic activity, inhibition assays are performed. These experiments measure the concentration of homopiperonal required to inhibit the activity of a specific enzyme by 50% (IC50).
3. Cell-Based Functional Assays: These assays go a step further than binding assays by measuring the functional consequence of homopiperonal binding to a receptor, such as the activation or inhibition of a signaling pathway.
The following table illustrates how data from such in vitro assays would be presented.
| Target Class | Specific Target | Assay Type | Homopiperonal IC50/Ki (µM) | Piperonal (Alternative) IC50/Ki (µM) |
| GPCRs | Olfactory Receptor X | Radioligand Binding | Data would be presented here | Data would be presented here |
| Adrenergic Receptor Y | Radioligand Binding | Data would be presented here | Data would be presented here | |
| Serotonin Receptor Z | Functional Assay | Data would be presented here | Data would be presented here | |
| Enzymes | Cytochrome P450 2D6 | Inhibition Assay | Data would be presented here | Data would be presented here |
| Cytochrome P450 3A4 | Inhibition Assay | Data would be presented here | Data would be presented here | |
| Ion Channels | hERG | Electrophysiology | Data would be presented here | Data would be presented here |
Note: This table is a template. No experimental data for homopiperonal is currently available in the public domain.
Detailed Experimental Protocols
A detailed protocol for a representative assay is provided below to illustrate the necessary level of detail for reproducible research.
Protocol: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)
1. Membrane Preparation:
- Cell lines overexpressing the target GPCR are cultured and harvested.
- Cells are lysed, and the cell membranes are isolated by centrifugation.
- Membrane protein concentration is determined using a standard protein assay.
2. Binding Assay:
- A constant concentration of a specific radioligand for the target GPCR is incubated with the prepared cell membranes.
- Increasing concentrations of unlabeled homopiperonal (the competitor) are added to the incubation mixture.
- The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
- The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
- The radioactivity retained on the filter is measured using a scintillation counter.
4. Data Analysis:
- The data are plotted as the percentage of specific binding of the radioligand versus the concentration of homopiperonal.
- The IC50 value (the concentration of homopiperonal that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Pathways
Diagrams are crucial for conveying complex experimental processes and biological pathways. Below are examples of how Graphviz can be used to create these visualizations.
Caption: A generalized workflow for assessing compound cross-reactivity.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
A Researcher's Guide to Catalyst Performance in Reactions of 1,3-Benzodioxol-5-ylacetaldehyde and its Analogs
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficiency, yield, and sustainability in the synthesis of derivatives from 1,3-Benzodioxol-5-ylacetaldehyde. This guide provides a comparative analysis of various catalysts used in key reactions of this aldehyde and its close structural analog, benzaldehyde, supported by experimental data from peer-reviewed studies.
While specific comparative studies on this compound are limited in publicly available literature, extensive research on the analogous Knoevenagel condensation of benzaldehyde with active methylene compounds provides valuable insights into catalyst performance. These findings offer a strong predictive framework for catalyst selection in reactions involving this compound.
Catalyst Performance in Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a fundamental carbon-carbon bond-forming reaction. The following tables summarize the performance of various catalysts in the condensation of benzaldehyde with malononitrile, a reaction analogous to what would be expected with this compound.
Table 1: Comparison of Heterogeneous Catalysts
This table compares the efficiency of different solid-phase catalysts, highlighting the reaction conditions and corresponding product yields.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| MOF-Pd | DMSO-d6 | 25 | 5 | 42.5 | [1] |
| PMOV1 | Solvent-free | 70 | 45 | 86 | [1] |
| PdAlO(OH) | Water/methanol (1:2) | 25 | 35 | 85 | [1] |
| Chitosan | Ethanol | 40 | 360 | >99 | [1] |
| RhPt/TC@GO NPs | Water/methanol (1:2) | 25 | 10 | >99 | [1] |
| Wet copper slag | EtOH:H₂O | Room Temp. | 15 | 98 | [2] |
| Commercial MgO | Ethanol | Room Temp. | 18 | 99 | [2] |
Table 2: Comparison of Green Chemistry Methods
This table contrasts microwave-assisted and ultrasound-assisted syntheses using ammonium acetate as a catalyst, focusing on reaction time and yield for various substituted benzaldehydes.
| Aldehyde | Method | Catalyst | Time (sec) | Yield (%) | Reference |
| Benzaldehyde | Ultrasound | Ammonium Acetate | 302 | 93.58 | [3] |
| Benzaldehyde | Microwave | Ammonium Acetate | 56 | 90.78 | [3] |
| p-Chloro-benzaldehyde | Ultrasound | Ammonium Acetate | 305 | 98.89 | [3] |
| p-Chloro-benzaldehyde | Microwave | Ammonium Acetate | 58 | 94.58 | [3] |
| p-Bromo-benzaldehyde | Ultrasound | Ammonium Acetate | 305 | 95.82 | [3] |
| p-Bromo-benzaldehyde | Microwave | Ammonium Acetate | 56 | 91.64 | [3] |
| p-Nitro-benzaldehyde | Ultrasound | Ammonium Acetate | 305 | 96.73 | [3] |
| p-Nitro-benzaldehyde | Microwave | Ammonium Acetate | 60 | 93.14 | [3] |
Experimental Protocols
Detailed methodologies for the Knoevenagel condensation reactions cited above are provided to facilitate replication and adaptation for this compound.
General Protocol for Knoevenagel Condensation with Heterogeneous Catalysts
A mixture of the aromatic aldehyde (e.g., benzaldehyde, 1 mmol), malononitrile (1.2 mmol), and the catalyst (specified amount) in the designated solvent is stirred at the specified temperature for the indicated time. Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is typically filtered off, and the solvent is evaporated under reduced pressure. The resulting solid is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the desired product.
Protocol for Ultrasound-Assisted Knoevenagel Condensation
In a flask, the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and a catalytic amount of ammonium acetate are mixed. The flask is then placed in an ultrasonic bath at room temperature for the specified duration. The reaction's completion is monitored by TLC. The resulting product is typically purified by recrystallization.[3]
Protocol for Microwave-Assisted Knoevenagel Condensation
An aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and a catalytic amount of ammonium acetate are mixed in a vessel suitable for microwave synthesis. The mixture is then irradiated in a microwave reactor at a specified power and for a short duration. After completion, as monitored by TLC, the product is isolated and purified, usually by recrystallization.[3]
Reaction Workflows and Pathways
The following diagrams illustrate the logical flow of a typical catalyst screening experiment and the general mechanism of a base-catalyzed Knoevenagel condensation.
Caption: Experimental workflow for comparing catalyst performance.
Caption: General mechanism of the Knoevenagel condensation.
References
A Comparative Analysis of Synthetic Precursors for Homopiperonal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common precursors and synthetic routes for the production of homopiperonal (3,4-methylenedioxyphenylacetaldehyde), a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The performance of different precursors is evaluated based on reported experimental data, focusing on yield, reaction conditions, and overall efficiency.
Data Summary
The following table summarizes the quantitative data for different synthetic routes to homopiperonal from various precursors.
| Precursor | Synthetic Route | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| Safrole | Hydroformylation | [Rh(COD)(μ-OMe)]₂, TPPTS, CTAB, CO, H₂ | Not Specified | Not Specified | 85 | Not Specified | [1] |
| Safrole | Hydroformylation | [Rh(COD)Cl]₂/rac-BINAP/Nixantphos, Formaldehyde | Not Specified | Not Specified | 82 (selectivity) | Not Specified | [1] |
| Piperonal | Darzens Condensation | α-halo ester, base | Varies | Varies | Varies | Varies | General Method[2] |
| Methyl 2-(3,4-methylenedioxyphenyl)-1-methylthioethyl sulfoxide | Cupric Chloride Mediated Hydrolysis | CuCl₂·2H₂O, 1,2-dimethoxyethane | 15 minutes (reflux) | Reflux | 45 | Not Specified | [3] |
| 2-(3,4-methylenedioxyphenyl)-glycidate (from Piperonal) | Acid-catalyzed rearrangement | Acetic acid, benzene | 4 hours | Reflux | Not explicitly stated for homopiperonal | Not Specified | [4] |
Experimental Protocols
Hydroformylation of Safrole
Methodology: The rhodium-catalyzed hydroformylation of safrole offers a direct route to homopiperonal. In one approach, the reaction is carried out in an aqueous biphasic medium using a rhodium precursor like [Rh(COD)(μ-OMe)]₂, a water-soluble phosphine ligand such as TPPTS (tris(3-sulfophenyl)phosphine trisodium salt), and a phase transfer catalyst like CTAB (cetyltrimethylammonium bromide)[1]. The reaction proceeds under a pressurized atmosphere of carbon monoxide and hydrogen. An alternative method utilizes a non-aqueous biphasic system (e.g., BMI-BF4/toluene) with a rhodium catalyst, achieving high conversion and selectivity for the aldehyde product[1].
Reaction: Addition of a formyl group and a hydrogen atom across the terminal double bond of safrole.
Darzens Condensation of Piperonal
Methodology: The Darzens condensation provides a method for homologation of piperonal to homopiperonal. This reaction involves the condensation of piperonal with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester)[2]. This intermediate can then be saponified to the corresponding carboxylate, followed by decarboxylation to yield homopiperonal. The choice of base and solvent can influence the reaction yield and stereoselectivity.
Reaction: A multi-step process involving initial formation of a glycidic ester, followed by hydrolysis and decarboxylation.
Synthesis from a Sulfoxide Precursor
Methodology: Homopiperonal can be synthesized from methyl 2-(3,4-methylenedioxyphenyl)-1-methylthioethyl sulfoxide[3]. The sulfoxide is dissolved in 1,2-dimethoxyethane, and cupric chloride dihydrate is added. The solution is then refluxed for a short period. After removal of the solvent, the product is extracted with methylene chloride and purified by column chromatography to yield homopiperonal[3].
Reaction: A cupric chloride-mediated hydrolysis and rearrangement of the sulfoxide precursor.
Visualizations
Synthetic Pathways
Caption: Synthetic routes to homopiperonal from different precursors.
Experimental Workflow: Synthesis from Sulfoxide Precursor
References
- 1. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of a biochemically important aldehyde, 3,4- dihydroxyphenylacetaldehyde - Lookchem [lookchem.com]
A Comparative Benchmarking Guide to the Synthesis of 1,3-Benzodioxol-5-ylacetaldehyde (Helional)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficiency of various synthetic routes for producing 1,3-Benzodioxol-5-ylacetaldehyde, a valuable fragrance ingredient also known as Helional. The following sections detail the experimental protocols, quantitative performance data, and logical workflows of three primary synthesis methodologies: Crossed-Aldol Condensation, Vilsmeier Reaction followed by Hydrodechlorination, and a Biocatalytic approach. A fourth alternative, the Alkylation of 1,2-methylenedioxybenzene (MDB), is mentioned but lacks sufficient publicly available data for a detailed comparison.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative metrics for the three detailed synthesis routes, offering a direct comparison of their efficiency and resource requirements.
| Parameter | Crossed-Aldol Condensation | Vilsmeier Reaction & Hydrodechlorination | Biocatalytic Synthesis (Ene-Reductase) |
| Overall Yield | ~65-75% | Up to 99% (Hydrodechlorination step) | >99% Conversion |
| Reaction Time | Condensation: 5-8 h; Hydrogenation: 6-7 h | Vilsmeier: Overnight; Hydrodechlorination: 24 h | 4 h |
| Reaction Temperature | Condensation: 20-50°C; Hydrogenation: 30-40°C | Vilsmeier: 35°C; Hydrodechlorination: 80°C | 37°C |
| Key Reagents | Piperonal, Propanal, NaOH or Ion Exchange Resin, H₂ | 5-Propanoyl-1,3-benzodioxol, Vilsmeier Reagent, H₂ | α,β-unsaturated precursor, Ene-Reductase (e.g., OYE2), Cofactor (NADPH) |
| Catalyst | Strong basic anion exchange resin, 5% Pd/C | Rh/Al₂O₃ or Pd/Al₂O₃ | Ene-Reductase Enzyme |
| Selectivity | Moderate to Good | Excellent (up to 99% for hydrodechlorination) | High Enantioselectivity (up to 97% e.e.) |
| Key Advantages | Established industrial process, readily available starting materials. | Very high yield and selectivity in the key step. | Environmentally friendly, high stereoselectivity, mild reaction conditions. |
| Key Disadvantages | Moderate yields, potential for side reactions, use of a controlled substance (piperonal). | Multi-step process, use of hazardous Vilsmeier reagent. | Currently at a laboratory scale, requires specialized enzymes and cofactors. |
Experimental Protocols
Crossed-Aldol Condensation and Subsequent Hydrogenation
This is the most common industrial method for Helional synthesis.
Step 1: Crossed-Aldol Condensation
-
Reaction Setup: To a stirred solution of piperonal (1 equivalent) in a suitable solvent such as ethanol, add propanal (1-1.5 equivalents).
-
Catalyst Addition: Introduce a catalytic amount of a strong base. This can be an aqueous solution of sodium hydroxide or a strongly basic anion exchange resin.
-
Reaction Conditions: Maintain the reaction mixture at a temperature between 20°C and 50°C for 5 to 8 hours.
-
Work-up: After the reaction is complete, neutralize the base with a suitable acid. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the intermediate, piperonylene propanal.
Step 2: Selective Hydrogenation
-
Reaction Setup: Dissolve the piperonylene propanal from the previous step in ethanol in a high-pressure autoclave.
-
Catalyst Addition: Add a catalytic amount of 5% Palladium on Carbon (Pd/C).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to approximately 3 kg/cm ² and maintain the temperature at 30-40°C for 6-7 hours with vigorous stirring.
-
Work-up: After the reaction, cool the autoclave to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Vilsmeier Reaction and Subsequent Hydrodechlorination
This route offers a highly efficient pathway with excellent yields in the final step.
Step 1: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).
-
Reaction with Substrate: To the prepared Vilsmeier reagent, add 5-propanoyl-1,3-benzodioxol and allow the mixture to react overnight at 35°C.
-
Work-up: The reaction mixture is then carefully poured into ice water and neutralized with a base (e.g., NaOH solution). The resulting precipitate, 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde, is filtered, washed with water, and dried.
Step 2: Catalytic Hydrodechlorination
-
Reaction Setup: In a high-pressure autoclave, dissolve the chloro-aldehyde intermediate in a suitable solvent like 2-propanol.
-
Catalyst and Base Addition: Add a catalytic amount of 0.18% Rh/Al₂O₃ and a base such as triethylamine (TEA).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 1.0 MPa and heat the reaction to 80°C for 24 hours with stirring.[1]
-
Work-up: After cooling and depressurizing the reactor, the catalyst is filtered off. The solvent is removed under reduced pressure, and the residue is purified to yield this compound. This method has been reported to achieve 100% substrate conversion and 99% selectivity for the desired product.[1]
Biocatalytic Synthesis using Ene-Reductase
This modern approach offers a green and highly selective alternative.
-
Reaction Setup: In a buffered aqueous solution (e.g., Tris-HCl buffer, pH 7.5), prepare a solution of the α,β-unsaturated precursor of Helional.
-
Enzyme and Cofactor: Add the ene-reductase enzyme, such as OYE2 from Saccharomyces cerevisiae. A cofactor regeneration system, typically involving NADPH and a sacrificial substrate like glucose with glucose dehydrogenase, is also required.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature of around 37°C with gentle agitation for approximately 4 hours. The progress of the reaction can be monitored by techniques like HPLC or GC.
-
Work-up: Once the reaction reaches completion (>99% conversion), the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the highly pure, and often enantiomerically enriched, this compound.
Mandatory Visualizations
The following diagrams illustrate the workflows of the described synthesis routes.
Caption: Workflow for the synthesis of Helional via Crossed-Aldol Condensation.
Caption: Workflow for the synthesis of Helional via Vilsmeier Reaction.
Caption: Workflow for the Biocatalytic Synthesis of Helional.
References
Safety Operating Guide
Proper Disposal of 1,3-Benzodioxol-5-ylacetaldehyde: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,3-Benzodioxol-5-ylacetaldehyde (also known as heliotropyl acetaldehyde), a compound used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
The following guidelines are intended for researchers, scientists, and drug development professionals. It is imperative to consult your institution's specific safety protocols and local regulations in conjunction with this guide.
I. Hazard Profile and Safety Precautions
While specific data for this compound is not extensively available, data from structurally similar compounds, such as acetaldehyde and other benzodioxole derivatives, indicate several potential hazards.[1][2][3] Personnel handling this compound should operate under the assumption that it may be flammable, irritant, and harmful to the environment.
Always wear appropriate Personal Protective Equipment (PPE) when handling this chemical:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[2][3][4]
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
-
Store the waste in its original container or a compatible, properly labeled, and sealed container. The label should clearly indicate the chemical name and associated hazards.
-
Keep the waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.[6]
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as Chemizorb®, vermiculite, or sand.
-
Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
Disposal of Empty Containers:
-
Empty containers that once held this compound must be handled as hazardous waste until properly decontaminated.
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate must be collected and disposed of as hazardous chemical waste.[5]
-
After thorough rinsing, the container may be disposed of according to your facility's procedures for decontaminated glassware or plastic.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Ensure all necessary paperwork is completed as required by your institution and local regulations.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[4] This compound may be harmful to aquatic life, and improper disposal can lead to environmental contamination.
III. Quantitative Data Summary
For context, the following table summarizes key physical and toxicological data for related benzodioxole compounds. This information underscores the importance of cautious handling and proper disposal.
| Property | 1,3-Benzodioxole | 1,3-Benzodioxole-5-carboxaldehyde (Piperonal) | 2-(1,3-Benzodioxol-5-yl)ethanol |
| CAS Number | 274-09-9 | 120-57-0 | 6006-82-2 |
| Flash Point | 60°C | >93.3°C | Not Available |
| Acute Oral Toxicity (LD50, Rat) | 580 mg/kg | 2700 mg/kg | Harmful if swallowed |
| Hazards | Flammable liquid, Harmful if swallowed | May be harmful if swallowed, May cause an allergic skin reaction | Causes skin and eye irritation, Harmful if in contact with skin |
Data sourced from various Safety Data Sheets.[1][2][3][6][7]
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
